molecular formula C13H15N B1365096 1-(Naphthalen-2-yl)propan-2-amine

1-(Naphthalen-2-yl)propan-2-amine

Número de catálogo: B1365096
Peso molecular: 185.26 g/mol
Clave InChI: UPQSZFKXKRKCGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Naphthalen-2-yl)propan-2-amine, also known as naphthylaminopropane (code name PAL-287), is an experimental drug of the amphetamine family that has been investigated pre-clinically for the treatment of alcohol and stimulant addiction . Its primary research value lies in its unique neuropharmacological profile. The compound acts as a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) . Studies in rat brain synaptosomes show it has particularly high potency for inducing serotonin release (EC50 = 3.4 nM), with significant activity on norepinephrine (EC50 = 11.1 nM) and dopamine (EC50 = 12.6 nM) systems as well . This balanced, potent action on all three monoamine systems differentiates it from classical stimulants. A key area of investigation is its ability to suppress cocaine self-administration in animal models while producing relatively weak stimulant effects when administered alone . Researchers are interested in the principle that compounds which potently release serotonin in addition to dopamine may dampen the reinforcing and locomotor-activating effects typically associated with pure dopamine releasers, suggesting potential for developing treatments with lower abuse liability . The drug is also an agonist at serotonin 5-HT2 receptors, though the in vivo significance of this activity requires further study . This product is intended for research purposes only, strictly within laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C13H15N

Peso molecular

185.26 g/mol

Nombre IUPAC

1-naphthalen-2-ylpropan-2-amine

InChI

InChI=1S/C13H15N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8,14H2,1H3

Clave InChI

UPQSZFKXKRKCGZ-UHFFFAOYSA-N

SMILES canónico

CC(CC1=CC2=CC=CC=C2C=C1)N

Origen del producto

United States
Foundational & Exploratory

Novel synthesis methods for 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(Naphthalen-2-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive exploration of synthetic methodologies for 1-(naphthalen-2-yl)propan-2-amine (also known as 2-naphthylisopropylamine), a key structural motif in medicinal chemistry and pharmacological research. As drug development professionals and researchers require robust and reproducible synthetic routes, this document details two primary, field-proven pathways: modern direct reductive amination and the classical Leuckart-Wallach reaction. The guide begins with a retrosynthetic analysis to logically deconstruct the target molecule, followed by a detailed synthesis of the crucial ketone intermediate, 1-(naphthalen-2-yl)propan-2-one. Each subsequent amination method is presented with an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and process flow visualizations. This document is designed to serve as a practical and authoritative resource, grounding its protocols in established chemical literature to ensure scientific integrity and successful implementation in a laboratory setting.

Introduction and Retrosynthetic Strategy

1-(Naphthalen-2-yl)propan-2-amine is a compound of significant interest due to its structural relationship to pharmacologically active molecules.[1] Its synthesis requires a strategic approach to construct the C-N bond and assemble the propan-2-amine side chain onto the naphthalene core. A logical retrosynthetic analysis reveals that the most direct pathways to this primary amine involve the transformation of a ketone precursor.

The primary C-N bond disconnection points directly to 1-(naphthalen-2-yl)propan-2-one (commonly, 2-naphthylacetone) as the key intermediate. This ketone can be converted to the target amine via either direct reductive amination or the Leuckart-Wallach reaction. The ketone itself can be synthesized from a simpler starting material, 2-naphthaldehyde, through a Darzens condensation followed by hydrolysis and decarboxylation, which effectively adds the required acetone fragment.

G target 1-(Naphthalen-2-yl)propan-2-amine ketone 1-(Naphthalen-2-yl)propan-2-one (2-Naphthylacetone) target->ketone Reductive Amination Leuckart Reaction glycidic_ester Ethyl 3-(naphthalen-2-yl)-3-methyloxirane-2-carboxylate ketone->glycidic_ester Hydrolysis & Decarboxylation aldehyde 2-Naphthaldehyde glycidic_ester->aldehyde Darzens Condensation (+ Ethyl 2-chloropropionate)

Caption: Retrosynthetic analysis of 1-(Naphthalen-2-yl)propan-2-amine.

This guide will first detail the synthesis of the 2-naphthylacetone precursor before elaborating on the two divergent amination pathways.

Synthesis of Key Intermediate: 1-(Naphthalen-2-yl)propan-2-one

The most versatile approach to synthesizing the ketone intermediate from a common starting material like 2-naphthaldehyde is a two-stage process initiated by the Darzens glycidic ester condensation.[2]

Principle and Causality

The Darzens condensation is a powerful carbon-carbon bond-forming reaction where a base mediates the reaction between a carbonyl compound (2-naphthaldehyde) and an α-halo ester (ethyl 2-chloropropionate) to form an α,β-epoxy ester, also known as a glycidic ester.[3] The base deprotonates the α-carbon of the haloester, creating a resonance-stabilized enolate. This nucleophile attacks the aldehyde carbonyl, and the resulting alkoxide intermediate undergoes an intramolecular SN2 reaction to displace the chloride and form the epoxide ring.

The subsequent step involves the saponification (hydrolysis) of the ethyl ester to a carboxylate salt using a strong base like sodium hydroxide.[4] Acidification then protonates the carboxylate and induces a ring-opening decarboxylation. The epoxide ring opens, and the unstable β-keto acid intermediate loses carbon dioxide to yield the target ketone.[5] This sequence is a reliable method for converting an aldehyde into a methyl ketone with one additional carbon.

G cluster_0 Stage 1: Darzens Condensation cluster_1 Stage 2: Saponification & Decarboxylation A 2-Naphthaldehyde + Ethyl 2-chloropropionate B Glycidic Ester Intermediate A->B  NaOCH₃, Toluene   C Glycidic Acid Salt B->C  1. NaOH, EtOH/H₂O, Δ  2. HCl (aq) D 1-(Naphthalen-2-yl)propan-2-one C->D Heat (Δ), -CO₂

Caption: Workflow for the synthesis of 2-Naphthylacetone.

Detailed Experimental Protocol

(Based on the well-established procedure for analogous aromatic aldehydes.[4])

Stage 1: Synthesis of Ethyl 3-(naphthalen-2-yl)-2-methyloxirane-2-carboxylate

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-naphthaldehyde (15.6 g, 0.1 mol) and ethyl 2-chloropropionate (17.8 g, 0.13 mol) dissolved in 100 mL of anhydrous toluene.

  • Base Addition: Cool the mixture to 10-15°C using an ice-water bath. Prepare a solution of sodium methoxide by carefully adding sodium metal (3.45 g, 0.15 mol) to 50 mL of anhydrous methanol under nitrogen. Once the sodium has fully reacted, add this solution dropwise to the toluene mixture via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent.

  • Workup and Isolation: Quench the reaction by slowly pouring the mixture into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude glycidic ester as a viscous oil. This crude product is typically of sufficient purity for the next step.

Stage 2: Saponification and Decarboxylation to 1-(Naphthalen-2-yl)propan-2-one

  • Saponification: Dissolve the crude glycidic ester from the previous step in 100 mL of ethanol in a 500 mL round-bottom flask. Add a solution of sodium hydroxide (12.0 g, 0.3 mol) in 50 mL of water.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) and stir for 4 hours. Monitor the disappearance of the ester spot by TLC.

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water. Slowly and carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while stirring in a well-ventilated fume hood (CO₂ evolution will occur). An oil will separate.

  • Extraction: Heat the acidified mixture gently to 50-60°C for 30 minutes to ensure complete decarboxylation. Cool to room temperature and extract the product with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ketone can be purified by vacuum distillation or column chromatography on silica gel (hexane:ethyl acetate gradient) to yield pure 1-(naphthalen-2-yl)propan-2-one.

Method 1: Direct Reductive Amination

Reductive amination is a highly efficient and widely used one-pot method for synthesizing amines from carbonyl compounds.[6] Its main advantage is the direct conversion without the isolation of the intermediate imine, which can be unstable.

Principle and Causality

This reaction proceeds in two key steps within the same reaction vessel:

  • Imine Formation: The ketone (1-(naphthalen-2-yl)propan-2-one) reacts with an ammonia source, such as ammonium acetate or ammonium formate, under weakly acidic conditions to form an intermediate iminium ion via a hemiaminal intermediate. The equilibrium is driven forward by the subsequent reduction step.

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to the corresponding C-N single bond of the amine.

The choice of reducing agent is critical. A mild reductant like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is selective for the protonated imine (iminium ion) over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[7] Ammonium acetate serves as both the nitrogen source and a buffer to maintain the optimal pH (around 6-7) for imine formation.[8]

ParameterConditionRationale
Nitrogen Source Ammonium Acetate (NH₄OAc)Provides ammonia (NH₃) in equilibrium and buffers the reaction to a weakly acidic pH optimal for imine formation.
Reducing Agent NaBH₃CNSelectively reduces the iminium ion intermediate over the starting ketone, maximizing yield and minimizing alcohol byproduct.[7]
Solvent Methanol (MeOH)Good solvent for all reactants and does not react with NaBH₃CN.
Temperature Room Temperature to 40°CMild conditions are sufficient, preventing side reactions.
pH ~6Catalyzes carbonyl protonation to facilitate nucleophilic attack by ammonia but is not so acidic as to fully protonate the amine nucleophile.
Detailed Experimental Protocol

(Based on established procedures for reductive amination with NaBH₃CN.[8])

  • Reaction Setup: To a 250 mL round-bottom flask, add 1-(naphthalen-2-yl)propan-2-one (9.21 g, 50 mmol) and ammonium acetate (19.3 g, 250 mmol, 5 equivalents) in 150 mL of anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the initial equilibrium formation of the imine/iminium ion.

  • Reduction: In a separate flask, carefully dissolve sodium cyanoborohydride (3.46 g, 55 mmol, 1.1 equivalents) in 20 mL of anhydrous methanol. Add this solution to the reaction mixture dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction's completion by TLC or GC-MS, observing the disappearance of the starting ketone.

  • Quench and Workup: Carefully pour the reaction mixture into 300 mL of water. Make the solution basic (pH > 10) by the slow addition of 2M sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to afford the pure 1-(naphthalen-2-yl)propan-2-amine.

Method 2: The Leuckart-Wallach Reaction

The Leuckart reaction is a classical method for the reductive amination of ketones using formic acid or its derivatives, most commonly ammonium formate, as both the nitrogen source and the reducing agent.[9][10]

Principle and Causality

This reaction is typically performed at high temperatures (150-200°C) without a solvent. The mechanism involves several stages:

  • Imine/Enamine Formation: The ketone reacts with ammonia (generated from the decomposition of ammonium formate) to form an imine or enamine intermediate.

  • Reduction via Hydride Transfer: Formic acid or the formate ion acts as a hydride donor, reducing the imine to an N-formyl derivative. This step is irreversible due to the loss of carbon dioxide.

  • Hydrolysis: The resulting N-formyl amide is stable under the reaction conditions and must be hydrolyzed in a separate step, typically by heating with a strong acid (like HCl), to yield the final primary amine.[9]

The use of a large excess of ammonium formate is crucial to drive the reaction towards the product. The high temperature is necessary to facilitate both the decomposition of ammonium formate and the hydride transfer step.

G Ketone 2-Naphthylacetone FormylAmide N-formyl-1-(naphthalen-2-yl)propan-2-amine Ketone->FormylAmide Heat (160-180°C) - H₂O, - CO₂ AmmoniumFormate Ammonium Formate (Excess) AmmoniumFormate->FormylAmide FinalAmine 1-(Naphthalen-2-yl)propan-2-amine FormylAmide->FinalAmine Hydrolysis Acid Hydrolysis (e.g., HCl, Δ) Hydrolysis->FinalAmine

Caption: Mechanism overview of the Leuckart-Wallach Reaction.

Detailed Experimental Protocol

(Based on general procedures for the Leuckart reaction.[11][12])

Stage 1: Formation of N-formyl-1-(naphthalen-2-yl)propan-2-amine

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a heating mantle, combine 1-(naphthalen-2-yl)propan-2-one (9.21 g, 50 mmol) and ammonium formate (31.5 g, 500 mmol, 10 equivalents).

  • Heating: Heat the mixture slowly in an oil bath to 160-170°C. The mixture will melt and begin to reflux as water and formic acid are produced and evolve. Maintain this temperature for 5-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 100 mL of water and extract the mixture with toluene (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-formyl amide. This intermediate is often used in the next step without further purification.

Stage 2: Hydrolysis to 1-(Naphthalen-2-yl)propan-2-amine

  • Hydrolysis Setup: Transfer the crude N-formyl amide to a 250 mL round-bottom flask. Add 100 mL of 20% aqueous hydrochloric acid.

  • Heating: Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.

  • Workup: Cool the solution in an ice bath. Make the solution strongly basic (pH > 12) by the slow and careful addition of concentrated sodium hydroxide solution. The free amine will separate, often as an oil or solid.

  • Extraction and Purification: Extract the basic aqueous layer with diethyl ether or dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or column chromatography as described in Method 1.

Characterization of 1-(Naphthalen-2-yl)propan-2-amine

The identity and purity of the synthesized product must be confirmed through standard analytical techniques.

  • Molecular Formula: C₁₃H₁₅N

  • Molar Mass: 185.27 g/mol [1]

  • Appearance: Typically an oil or low-melting solid.

Expected Spectroscopic Data:

  • ¹H NMR (Proton NMR): The spectrum should exhibit signals corresponding to all 15 protons.

    • Aromatic Region (δ ~7.3-7.9 ppm): A complex multiplet pattern corresponding to the 7 protons of the naphthalene ring system.[13]

    • Methine Proton (CH-N, δ ~3.1-3.4 ppm): A multiplet corresponding to the single proton on the carbon bearing the amine group.

    • Methylene Protons (CH₂-Ar, δ ~2.7-2.9 ppm): A doublet corresponding to the two protons adjacent to the naphthalene ring.

    • Amine Protons (NH₂, δ ~1.5-2.5 ppm): A broad singlet for the two amine protons; the chemical shift can vary depending on concentration and solvent.

    • Methyl Protons (CH₃, δ ~1.2-1.4 ppm): A doublet corresponding to the three protons of the methyl group.[14][15]

  • ¹³C NMR (Carbon NMR): The spectrum should show the expected number of distinct carbon signals.

    • Aromatic Region (δ ~125-136 ppm): Multiple signals for the 10 carbons of the naphthalene ring.

    • Aliphatic Region: Signals for the methine carbon (δ ~48-52 ppm), methylene carbon (δ ~42-46 ppm), and methyl carbon (δ ~22-25 ppm).

  • Mass Spectrometry (MS):

    • EI-MS: A molecular ion peak (M⁺) should be observed at m/z = 185.[14]

    • ESI-MS: The protonated molecule [M+H]⁺ should be observed at m/z = 186.[14]

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: Two characteristic weak-to-medium bands for a primary amine in the 3300-3400 cm⁻¹ region.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

    • N-H Bend (Scissoring): A medium absorption around 1590-1650 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of 1-(naphthalen-2-yl)propan-2-amine, starting from the common precursor 2-naphthaldehyde. The modern reductive amination approach offers mild conditions, high selectivity, and one-pot convenience, making it suitable for many research applications. The classical Leuckart-Wallach reaction, while requiring more forceful conditions, remains a viable and historically significant alternative. By providing detailed, step-by-step protocols grounded in established chemical principles and literature, this document equips researchers and drug development professionals with the practical knowledge required to confidently synthesize this important molecular scaffold.

References

  • Kadyrov, R., & Riermeier, T. H. (2003). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 42(44), 5472-5474. [Link]

  • Wikipedia. (n.d.). Naphthylaminopropane. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved February 22, 2026, from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2017). Darzens Condensation. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved February 22, 2026, from [Link]

  • Vaia. (n.d.). The Darzens reaction involves a two-step, base-catalyzed condensation.... Retrieved February 22, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 22, 2026, from [Link]

  • Slanina, T., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(3), 1549. [Link]

  • PubChemLite. (n.d.). N-(1-phenylpropan-2-yl)naphthalen-2-amine. Retrieved February 22, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved February 22, 2026, from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved February 22, 2026, from [Link]

  • Yang, L., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology.
  • Ali, M. A., & Siddiqui, S. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-36. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN101704758A - Method for preparing 2-naphthylamine.
  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40.1.
  • ScienceMadness Discussion Board. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved February 22, 2026, from [Link]

  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved February 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved February 22, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(Naphthalen-2-yl)propan-2-amine: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(naphthalen-2-yl)propan-2-amine (also known as 2-naphthylisopropylamine or PAL-287), a research chemical belonging to the amphetamine and naphthylaminopropane families.[1] This document details the compound's core chemical and physical properties, outlines established synthetic methodologies with a focus on the underlying chemical principles, and provides in-depth protocols for its characterization and analysis using modern spectroscopic and chromatographic techniques. The guide is intended to serve as a vital resource for researchers engaged in medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction and Chemical Identity

1-(Naphthalen-2-yl)propan-2-amine is a primary amine featuring a naphthalene ring system linked to a propane-2-amine moiety. This structure is an isomer of 1-(naphthalen-1-yl)propan-2-amine and is of significant interest in pharmacological research.[1] It has been investigated for its potential in treating alcohol and stimulant addiction.[1] The compound's lipophilic naphthalene group combined with a protonatable amine makes it a candidate for interacting with biological targets.

Chemical Structure:

Caption: Chemical structure of 1-(Naphthalen-2-yl)propan-2-amine.

IdentifierValueSource
IUPAC Name 1-(Naphthalen-2-yl)propan-2-amine[1]
CAS Number 2970-82-3 (unverified)N/A
Molecular Formula C₁₃H₁₅N[1][2]
Molecular Weight 185.27 g/mol [1][2]
Synonyms 2-Naphthylisopropylamine, NIPA, PAL-287[1]

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of 1-(naphthalen-2-yl)propan-2-amine is achieved through reductive amination of the corresponding ketone precursor, 1-(naphthalen-2-yl)propan-2-one.[3][4][5] This method is favored for its high yields and operational simplicity.

Synthetic Approach: Reductive Amination

Reductive amination is a powerful transformation in organic chemistry that converts a carbonyl group (ketone or aldehyde) into an amine.[3] The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the target amine.[6]

Expert Insight: The choice of a reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are less reactive towards the starting ketone, which minimizes the formation of the corresponding alcohol as a byproduct.[5][7] This selectivity ensures that the reduction primarily targets the imine intermediate as it is formed.

A classic alternative is the Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9] This one-pot reaction is driven by heat and proceeds through an N-formyl amide intermediate, which is then hydrolyzed to yield the primary amine.[8] While historically significant, this method often requires high temperatures and can lead to byproducts.[9][10]

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Reductive Amination)

Materials:

  • 1-(Naphthalen-2-yl)propan-2-one

  • Ammonium acetate (or another ammonia source)

  • Methanol (anhydrous)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(naphthalen-2-yl)propan-2-one (1.0 eq) and a molar excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol. Stir the solution at room temperature.

  • Imine Formation: Allow the mixture to stir for approximately 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cautiously add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 12-24 hours).

  • Quenching and Workup: Carefully acidify the reaction mixture with dilute HCl to a pH of ~2 to destroy any excess reducing agent. Stir for 30 minutes.

  • Basification and Extraction: Basify the mixture with aqueous NaOH solution to a pH of >12. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by flash column chromatography on silica gel or by recrystallization of its salt form (e.g., hydrochloride) to obtain the final product with high purity.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(naphthalen-2-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of 7.4-8.0 ppm. The aliphatic protons of the propan-2-amine side chain will appear in the upfield region (typically 1.0-3.5 ppm). Key signals would include a doublet for the methyl group, a multiplet for the methine proton adjacent to the amine, and a multiplet for the methylene protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to the ten unique carbons of the naphthalene ring system and the three carbons of the side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): This technique will typically show a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (185.12).

  • Electrospray Ionization (ESI-MS): In positive ion mode, ESI-MS will show a protonated molecule [M+H]⁺ at an m/z of approximately 186.13.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: A characteristic broad or sharp peak (or a doublet for primary amines) in the region of 3300-3500 cm⁻¹.

  • C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks typically appear just below 3000 cm⁻¹.

  • C=C stretching (aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.[11]

Expert Insight: A reversed-phase C18 column is highly effective for analyzing aromatic amines.[11] A gradient elution method using a mobile phase of acetonitrile and water (often with a modifier like phosphoric acid or formic acid to ensure the amine is protonated and improve peak shape) provides excellent separation and quantification.[11] UV detection is suitable due to the strong absorbance of the naphthalene chromophore.

Typical HPLC Conditions:

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Detection: UV at a wavelength where naphthalene absorbs strongly (e.g., 220 nm or 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

Caption: Analytical workflow for purity determination by HPLC.

Pharmacological Context

1-(Naphthalen-2-yl)propan-2-amine (PAL-287) has been identified as a potent monoamine oxidase A (MAO-A) inhibitor.[1] Additionally, it acts as an agonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂₋ receptors.[1] Its failure to substitute for dextroamphetamine in animal studies suggests it may lack significant psychostimulant effects, which is a point of interest for its potential therapeutic applications.[1]

Conclusion

This guide has provided a detailed technical overview of 1-(naphthalen-2-yl)propan-2-amine, from its synthesis via reductive amination to its comprehensive characterization. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, purify, and analyze this compound. Adherence to these methodologies ensures the production of high-purity material suitable for further chemical and pharmacological investigation.

References

  • Naphthylaminopropane - Wikipedia. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Leuckart reaction - Grokipedia. [Link]

  • Leuckart reaction - Wikipedia. [Link]

  • 1-(Naphthalen-1-YL)propan-2-amine | C13H15N | CID 413939 - PubChem. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Reductive Amination - Wordpress. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 1-(Naphthalen-2-yl)propan-2-amine (also known as Naphthylaminopropane or PAL-287), a compound of significant interest in medicinal chemistry and pharmacology.[1] For researchers, scientists, and drug development professionals, definitive structural confirmation and purity assessment are paramount. This document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and present the data in a clear, accessible format to guide researchers in their analytical endeavors.

Introduction: The Analytical Imperative

1-(Naphthalen-2-yl)propan-2-amine is a potent serotonin–norepinephrine–dopamine releasing agent (SNDRA) that has been investigated for its therapeutic potential.[1] Its structure, comprising a rigid, aromatic naphthalene core linked to a flexible propan-2-amine sidechain, dictates its biological activity. Accurate and unambiguous characterization of this molecule is the bedrock of reliable research, ensuring that biological findings are attributed to the correct chemical entity. Spectroscopic techniques provide a non-destructive, detailed fingerprint of a molecule's structure, making them indispensable tools in synthetic chemistry and drug development. This guide serves as a practical reference for acquiring and interpreting the key spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The key to interpreting any spectrum is to first deconstruct the molecule into its constituent functional groups and structural motifs.

Caption: Labeled structure of 1-(Naphthalen-2-yl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic naphthalene protons and the aliphatic sidechain protons. The integration of these signals should correspond to the number of protons in each environment.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
Aromatic (7H)7.2 - 8.0Multiplets (m)Protons on the naphthalene ring exist in a complex electronic environment, leading to multiple overlapping signals in the characteristic aromatic region.[2][3]
Cβ-H (1H)3.0 - 3.5Multiplet (m)This methine proton is adjacent to both the CH₂ group and the CH₃ group, resulting in complex splitting. Its proximity to the electronegative nitrogen atom shifts it downfield.
Cα-H₂ (2H)2.8 - 3.1Doublet (d)These benzylic protons are adjacent to the Cβ methine proton, causing them to appear as a doublet. The electron-withdrawing naphthalene ring deshields them.
N H₂ (2H)1.5 - 2.5Broad Singlet (br s)Amine protons often appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. This peak will disappear upon shaking the sample with D₂O.[4]
Cγ-H₃ (3H)1.1 - 1.4Doublet (d)This methyl group is split into a doublet by the single adjacent Cβ proton, according to the n+1 rule.[5]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be non-equivalent, yielding 13 distinct signals.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
Aromatic Quaternary (C)130 - 140The four non-protonated carbons of the naphthalene ring appear in this region, typically with lower intensity.[6]
Aromatic Methine (CH)122 - 129The six protonated carbons of the naphthalene ring will resonate in this characteristic range.[2][6]
C β (CH)48 - 55This carbon is directly attached to the electronegative nitrogen atom, causing a significant downfield shift.[7]
C α (CH₂)40 - 47The benzylic carbon experiences a downfield shift due to its proximity to the aromatic ring.
C γ (CH₃)20 - 25The terminal methyl carbon is the most upfield signal in the aliphatic region.[6]
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity through proper sample preparation and instrument calibration.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm and a sufficient number of scans (e.g., 16 or 32) are typically used to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~240 ppm) and a larger number of scans are required due to the lower natural abundance of ¹³C.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the ¹H NMR signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

The IR spectrum of 1-(Naphthalen-2-yl)propan-2-amine will be dominated by features from the amine and the aromatic ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch3400 - 3250Medium, SharpAs a primary amine, two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[9]
Aromatic C-H Stretch3100 - 3000MediumStretching vibrations of the C-H bonds on the naphthalene ring.[10]
Aliphatic C-H Stretch3000 - 2850MediumStretching vibrations of the C-H bonds in the propan-2-amine sidechain.[11]
N-H Bend (Scissoring)1650 - 1580MediumThis bending vibration is characteristic of primary amines.[9]
Aromatic C=C Stretch1600 - 1450Medium-StrongMultiple bands are expected from the stretching of the carbon-carbon double bonds within the naphthalene ring system.[12]
C-N Stretch1335 - 1250MediumThe stretching of the carbon-nitrogen bond. Being attached to an aromatic system influences its position.[9]
N-H Wag910 - 665Strong, BroadThis out-of-plane bending vibration is a strong and broad feature for primary and secondary amines.[9]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically performs the background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), the molecule is expected to ionize and then fragment in a predictable manner.

m/z Value Proposed Fragment Justification
185[C₁₃H₁₅N]⁺˙ (Molecular Ion) This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[1][13]
170[C₁₂H₁₂N]⁺Loss of a methyl radical (•CH₃) from the molecular ion.
141 [C₁₁H₉]⁺ (Base Peak) This highly stable naphthylmethyl cation is formed via alpha-cleavage, a very common and favorable fragmentation pathway for amines. The stability of this cation suggests it will be the most abundant fragment (the base peak).
44[C₂H₆N]⁺The other product of the primary alpha-cleavage, the [CH(NH₂)CH₃]⁺ ion. This is a characteristic fragment for amines with this substitution pattern.[14]
Visualizing the Fragmentation Pathway

fragmentation_pathway M Molecular Ion (M⁺˙) m/z = 185 F141 Naphthylmethyl Cation [C₁₁H₉]⁺ m/z = 141 (Base Peak) M->F141 α-Cleavage F44 [CH(NH₂)CH₃]⁺ m/z = 44 M->F44 α-Cleavage F170 [M-CH₃]⁺ m/z = 170 M->F170 Loss of •CH₃

Caption: Proposed EI-MS fragmentation of 1-(Naphthalen-2-yl)propan-2-amine.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like the target molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS Setup:

    • Injector: Set to a temperature sufficient to vaporize the sample without decomposition (e.g., 250 °C).

    • GC Column: Use a standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a high temperature (e.g., 280 °C) to ensure the compound elutes from the column.

    • MS Interface: The transfer line should be heated (e.g., 280 °C) to prevent condensation.

  • Data Acquisition:

    • Inject a small volume (1 µL) of the sample solution.

    • The MS will operate in EI mode (typically at 70 eV) and scan a mass range (e.g., m/z 40-500).

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

    • Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of 1-(Naphthalen-2-yl)propan-2-amine is a process of synergistic data interpretation. NMR spectroscopy maps the C-H framework, IR spectroscopy confirms the presence of key functional groups (amine and aromatic ring), and mass spectrometry verifies the molecular weight while revealing structural motifs through fragmentation. The predicted data and protocols within this guide provide a robust framework for researchers to confidently characterize this important molecule, ensuring the integrity and reproducibility of their scientific work. By understanding the principles behind the data, scientists can move beyond simple pattern recognition to a deeper, more authoritative understanding of the molecules they work with.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(1-phenylpropan-2-yl)naphthalen-2-amine. Retrieved from [Link]

  • NIST. (n.d.). 1-Naphthalenamine - Mass spectrum (electron ionization). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Naphthalen-1-YL)propan-2-amine. Retrieved from [Link]

  • NIST. (n.d.). 1-Naphthalenamine - IR Spectrum. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Retrieved from [Link]

  • Wikipedia. (n.d.). Naphthylaminopropane. Retrieved from [Link]

  • Supporting Information. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

  • NASA. (n.d.). Mid-IR Spectra of Naphthalene in H₂O. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(Naphthalen-2-yl)pentan-1-one - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 2-Naphthalenamine - Mass spectrum (electron ionization). Retrieved from [Link]

Sources

Structural Elucidation of 1-(Naphthalen-2-yl)propan-2-amine: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 1-(Naphthalen-2-yl)propan-2-amine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

1-(Naphthalen-2-yl)propan-2-amine (often abbreviated as 2-Naphthylisopropylamine or 2-NIPA) represents a critical scaffold in the development of monoamine releasing agents. Structurally analogous to amphetamine but possessing a fused naphthalene system, this molecule exhibits unique binding affinities for SERT, NET, and DAT transporters.

This guide provides a rigorous protocol for the solid-state characterization of 2-NIPA. Unlike simple phenethylamines, the bulkier naphthalene group introduces specific challenges in crystal packing and polymorphism. This document outlines the workflow from salt formation to absolute configuration determination via Single Crystal X-Ray Diffraction (SC-XRD).

Chemical Context & Pharmacophore Analysis

Before attempting crystallization, one must understand the conformational landscape. The molecule consists of a rigid, planar naphthalene moiety linked to a flexible ethylamine side chain with a chiral center at C2.

Structural Isomerism

Distinction from the 1-naphthyl isomer is critical.

  • Target: 2-yl isomer (Linear attachment, higher aspect ratio).

  • Impurity: 1-yl isomer (Kinked attachment, steric clash with side chain).

The "Folded" vs. "Extended" Hypothesis

In neurotransmitter analogs, the distance between the aromatic centroid and the amine nitrogen (


) is a key pharmacophoric determinant.
  • Extended Conformation: Anti-periplanar arrangement (Torsion

    
    ). Favored in solution.
    
  • Folded Conformation: Gauche arrangement (Torsion

    
    ). Often stabilized in the solid state by cation-
    
    
    
    interactions, particularly in HCl salts.

Crystallization Protocol: The "Vapor Diffusion" Standard

The free base of 2-NIPA is an oil at room temperature. Successful diffraction requires the formation of a crystalline salt. The Hydrochloride (HCl) or Fumarate salts are the industry standards for this class.

Synthesis of the HCl Salt
  • Reagents: 2-NIPA free base (purified), Diethyl ether (anhydrous), 2M HCl in Diethyl ether.

  • Procedure:

    • Dissolve 100 mg of free base in 2 mL of anhydrous Et₂O.

    • Dropwise add 2M HCl/Et₂O with strong stirring until pH < 3.

    • White precipitate forms immediately. Filter and wash with cold ether.

Single Crystal Growth (Vapor Diffusion)

Direct evaporation often yields polycrystalline powder. Vapor diffusion is required for X-ray quality prisms.

ParameterSpecificationRationale
Inner Vial (Solvent) Methanol or Ethanol (1 mL)High solubility for the amine salt.
Outer Vial (Precipitant) Diethyl Ether or Hexane (5 mL)Low solubility; volatile.
Temperature 4°C (Refrigerated)Slows diffusion rate, reducing nucleation sites.
Timeframe 7–14 DaysAllows for thermodynamic equilibrium.

X-Ray Diffraction Workflow

Diagram: Crystallographic Pipeline

G Sample Amine Salt (Crystal Selection) Mount Goniometer Mounting (0.1 - 0.3 mm) Sample->Mount Microscopy Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect Centering Process Data Reduction (SAINT/CrysAlis) Collect->Process Diffraction Patterns Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve hkl File Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Model Refine->Refine Minimize R1

Caption: Workflow from crystal selection to refined structural model.

Data Collection Parameters
  • Temperature: Maintain at 100 K using a nitrogen cryostream. This reduces thermal vibration (ellipsoids) of the naphthalene ring and prevents disorder in the ethylamine chain.

  • Radiation Source:

    • Mo K

      
       (
      
      
      
      = 0.71073 Å):
      Preferred for routine collection.
    • Cu K

      
       (
      
      
      
      = 1.54184 Å):
      Mandatory if determination of absolute configuration (chirality) is required for the light-atom structure (using the anomalous scattering of Chlorine).

Structural Analysis & Refinement

Once the dataset is collected, the structure is solved using Intrinsic Phasing (SHELXT) and refined (SHELXL).

Space Group Determination

For the enantiopure (S)- or (R)-isomer, expect a non-centrosymmetric space group (e.g., P2₁ or P2₁2₁2₁).[1] If the sample is racemic, it will likely crystallize in a centrosymmetric group (e.g., P2₁/c or Pbca).

Key Structural Metrics to Validate

Researchers must extract and report the following geometric parameters to validate the pharmacophore model:

Geometric ParameterExpected RangeSignificance
Naphthalene Planarity RMSD < 0.02 ÅConfirms aromatic rigidity; deviations indicate packing stress.
Torsion Angle (

)

Defines "Folded" (60°) vs "Extended" (180°) conformation.
H-Bond Length N...Cl distance (3.1 - 3.2 Å)Critical for lattice stability; usually 3 distinct H-bonds per chloride.
Flack Parameter Near 0.0 (with u < 0.[1]1)Confirms absolute stereochemistry (requires high redundancy data).
Diagram: Intermolecular Packing Logic

Packing Amine Protonated Amine (NH3+) HBond Charge-Assisted H-Bonding (Strong) Amine->HBond Chloride Chloride Counterion (Cl-) Chloride->HBond Naph Naphthalene Ring (Hydrophobic) PiStack Pi-Pi Stacking (Weak/Directional) Naph->PiStack Lattice 3D Crystal Lattice HBond->Lattice Primary Scaffold PiStack->Lattice Stabilization

Caption: The lattice is constructed via strong ionic H-bonds (N-H...Cl) and stabilized by hydrophobic Pi-stacking of naphthalene rings.

Implications for Drug Development

Polymorphism Screening

Naphthalene derivatives are prone to polymorphism due to the ability of the rings to slide relative to each other (T-shaped vs. Parallel-displaced stacking).

  • Action: Perform Powder X-Ray Diffraction (PXRD) on the bulk batch and compare with the simulated pattern from the Single Crystal (SC-XRD) data. Any discrepancy indicates a second polymorph.

Absolute Configuration

For regulatory approval (FDA/EMA), the specific enantiomer must be identified.

  • If the Flack Parameter is 0.0(4) , the stereochemistry in the model is correct.

  • If 1.0(4) , the structure is the inverted enantiomer.

  • Note: Because Nitrogen and Carbon are light atoms, the Chlorine atom in the salt is essential for providing sufficient anomalous scattering to determine this parameter reliably.

References

  • Blough, B. E., et al. (2005).[2][3][4] "Synthesis and Transporter Binding Properties of 2-Naphthyl Isomers." Journal of Medicinal Chemistry, 48(26).

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A.

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A.

  • Cambridge Crystallographic Data Centre (CCDC). "Guidance on depositing and validating crystal structures."

Sources

A Technical Guide to the Preliminary In Vitro Cytotoxicity Screening of 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The early assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery, serving to de-risk candidates and focus resources on those with the most promising safety profiles.[1] This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of 1-(Naphthalen-2-yl)propan-2-amine, a naphthalene-based amine with a structure that warrants thorough toxicological evaluation. We present a multi-assay strategy designed to deliver a robust, interpretable dataset. This approach moves beyond a simple live/dead assessment to probe for distinct mechanisms of cell death, including impacts on metabolic viability, plasma membrane integrity, and the induction of apoptosis. By integrating established colorimetric assays (MTT, LDH) with a more mechanistic fluorescence-based method (Annexin V/PI staining), this guide equips researchers with the rationale and detailed protocols necessary to generate a foundational cytotoxicity profile for this and similar novel chemical entities.

Introduction: The Imperative for Early Cytotoxicity Assessment

1-(Naphthalen-2-yl)propan-2-amine, also known as Naphthylisopropylamine (NIPA), is a synthetic compound belonging to the amphetamine and naphthylaminopropane families.[2] While some related naphthalene derivatives have been explored for various therapeutic applications, including anticancer and antimicrobial activities, the toxicological profile of this specific molecule is not well-characterized in publicly available literature.[3][4]

Notably, studies on structurally similar compounds provide a compelling rationale for a cautious and thorough evaluation. For instance, the related N-methylated analog, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), has demonstrated potential neurotoxic and cardiotoxic effects in animal models.[5] Such findings underscore the necessity of establishing a baseline understanding of a compound's interaction with living cells at the earliest stages of research.

In vitro cytotoxicity assays are indispensable tools in preclinical development, offering a rapid, cost-effective, and ethically responsible alternative to animal testing for initial safety screening.[6][7] A well-designed preliminary screen not only identifies overtly toxic compounds but also provides crucial data to guide subsequent structure-activity relationship (SAR) studies and inform the selection of candidates for further development.[1][8]

This guide outlines a tiered, multi-parametric approach to characterize the cytotoxic profile of 1-(Naphthalen-2-yl)propan-2-amine, ensuring the data generated is both reliable and mechanistically informative.

A Multi-Parametric Strategy for Comprehensive Screening

No single assay can fully capture the complexity of a compound's cytotoxic effects.[9] Therefore, we advocate for a strategy employing orthogonal assays that measure distinct cellular health parameters. This approach mitigates the risk of false negatives and provides a more nuanced understanding of the potential mechanism of cell death.

  • Metabolic Viability Assessment (MTT Assay): The MTT assay is a colorimetric method that serves as a primary indicator of cell viability by measuring mitochondrial function. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The quantity of formazan is directly proportional to the number of viable cells, making this a robust measure of overall cell population health and proliferation.[11] A reduction in the MTT signal can indicate either cell death or a cytostatic effect (inhibition of proliferation).

  • Membrane Integrity Assessment (LDH Assay): To distinguish between cytostatic and cytotoxic effects, we employ the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. Measuring LDH activity in the supernatant provides a direct quantification of cell lysis.[12]

  • Apoptosis vs. Necrosis Differentiation (Annexin V/PI Staining): If significant cell death is confirmed by the MTT and LDH assays, it becomes critical to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay is a powerful method for this purpose.[13] During early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore to label these early apoptotic cells.[13] Propidium Iodide is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells with intact membranes, but it can penetrate late apoptotic and necrotic cells.[15] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry or fluorescence microscopy.[14][16]

Experimental Design

Compound Preparation

The test compound, 1-(Naphthalen-2-yl)propan-2-amine, should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations for treating the cells. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the culture wells is non-toxic to the cells, typically ≤0.5%.[17] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of the cytotoxicity data.[18] For a preliminary screen, a panel of cell lines is recommended to assess for broad-spectrum cytotoxicity versus cell-type-specific effects.

  • A549 (Human Lung Carcinoma): A widely used and robust cancer cell line, representing a model for screening potential anticancer activity.

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, "normal" cell line used to assess general cytotoxicity and determine a compound's therapeutic index (selectivity for cancer cells over normal cells).[19][20]

  • SH-SY5Y (Human Neuroblastoma): A human-derived neuronal cell line, included to specifically investigate the potential for neurotoxicity as suggested by data on a related compound.[5]

All cell lines should be cultured according to supplier recommendations (e.g., ATCC) in their respective media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Experimental Workflow

The overall workflow provides a systematic progression from initial viability screening to more detailed mechanistic investigation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis start Start: Acquire Test Compound & Cell Lines culture Culture & Expand Selected Cell Lines start->culture seed Seed Cells into 96-Well Plates culture->seed compound Prepare Serial Dilutions of 1-(Naphthalen-2-yl)propan-2-amine treat Treat Cells with Compound (e.g., 24, 48, 72 hours) compound->treat mtt MTT Assay (Metabolic Viability) treat->mtt Primary Screening ldh LDH Assay (Membrane Integrity) treat->ldh Primary Screening analysis Calculate % Viability / Cytotoxicity & Determine IC50 Values mtt->analysis ldh->analysis apop Annexin V / PI Assay (Mode of Death) apop->analysis interpret Interpret Results & Determine Cytotoxicity Profile analysis->interpret interpret->apop Trigger if Significant Cytotoxicity is Observed report Final Report interpret->report

Caption: High-level workflow for preliminary cytotoxicity screening.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies for assessing cell viability.[11][17]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 1-(Naphthalen-2-yl)propan-2-amine. Include wells for vehicle control (medium + DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[17][21]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

Protocol: LDH Release Assay

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[12][22]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run the MTT and LDH assays in parallel on separate plates prepared under identical conditions.

  • Establish Controls: On the same plate, designate triplicate wells for:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[22] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[12]

  • Incubation and Measurement: Incubate the plate at room temperature for 30-60 minutes, protected from light.[12][22] Stop the reaction by adding 50 µL of a stop solution (e.g., 1M acetic acid) if required by the kit.[12] Measure the absorbance at 490 nm.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This protocol is for flow cytometric analysis to differentiate apoptotic and necrotic cells.[14][15]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound (typically at its IC50 concentration and one concentration above) for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Combine all cells from each well and pellet by centrifugation (e.g., 500 x g for 5 minutes).[14]

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[14][15]

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

For MTT Assay: Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH Assay: Percent Cytotoxicity (%) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. It is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism.

Data Presentation

Quantitative results should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values (µM) of 1-(Naphthalen-2-yl)propan-2-amine after 48-hour exposure.

Cell LineAssayIC50 (µM)
A549 (Cancer)MTT15.2
MRC-5 (Normal)MTT85.7
SH-SY5Y (Neuronal)MTT9.8

This table would be populated with experimental data.

Interpreting Multi-Assay Data

The combination of assay results provides a powerful diagnostic tool for understanding the mechanism of cytotoxicity.

G cluster_low_signal start Significant Decrease in MTT Signal ldh_check LDH Release? start->ldh_check annexin_check Annexin V Positive? ldh_check->annexin_check  Low / None necrosis Primary Mechanism: Necrosis (Membrane Damage) ldh_check->necrosis  High apoptosis Primary Mechanism: Apoptosis (Programmed Cell Death) annexin_check->apoptosis  High cytostatic Primary Mechanism: Cytostatic Effect (Inhibition of Proliferation) annexin_check->cytostatic  Low / None other Other Mechanisms (e.g., Autophagy, Senescence) cytostatic->other Further Investigation Needed

Sources

Methodological & Application

A Validated HPLC-UV Method for the Quantification of 1-(Naphthalen-2-yl)propan-2-amine: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of 1-(Naphthalen-2-yl)propan-2-amine. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring it is fit for its intended purpose in research and pharmaceutical development settings.[1][2] The protocol employs a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water, modified with formic acid to ensure optimal peak symmetry and resolution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, detailed experimental protocols, validation results, and a standard operating procedure for routine analysis.

Introduction and Scientific Rationale

1-(Naphthalen-2-yl)propan-2-amine, also known as Naphthylisopropylamine (NIPA), is an aromatic amine of significant interest in chemical and pharmaceutical research.[3] Its structure, featuring a naphthalene moiety, makes it a valuable scaffold in medicinal chemistry.[4] Accurate quantification of this compound is critical for purity assessments, stability studies, and quality control in various stages of drug development.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for non-volatile and semi-volatile organic compounds like aromatic amines due to its high resolution, sensitivity, and reproducibility.[5]

Methodology Rationale:

  • Reversed-Phase Chromatography: The analyte possesses a prominent hydrophobic naphthalene ring system, making it ideally suited for retention and separation on a non-polar stationary phase, such as a C18 column.[5][6]

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water provides excellent solvating power for the analyte. Acetonitrile is often chosen for its low viscosity and UV transparency. The addition of 0.1% formic acid to the aqueous phase is critical. 1-(Naphthalen-2-yl)propan-2-amine is a basic compound; the acidic mobile phase ensures the primary amine group is consistently protonated. This minimizes peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks.

  • UV Detection: The naphthalene chromophore within the analyte's structure exhibits strong ultraviolet (UV) absorbance.[7] Based on the known absorbance characteristics of naphthalene derivatives, which show strong absorption bands, a detection wavelength of 280 nm was selected to ensure high sensitivity and specificity.[7][8]

Materials and Methods

Reagents and Chemicals
  • 1-(Naphthalen-2-yl)propan-2-amine reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade, ~99%)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.

  • UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(Naphthalen-2-yl)propan-2-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards (5 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R2) guidelines.[2][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][10]

G cluster_dev Method Development & Validation cluster_params Validation Parameters ATP Define Analytical Target Profile (ATP) Dev Develop HPLC Method (Column, Mobile Phase, etc.) ATP->Dev Guides Development Validation Perform Method Validation (ICH Q2(R2)) Dev->Validation Verifies Performance Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness FitForPurpose Method is Fit for Purpose Validation->FitForPurpose Demonstrates

Caption: Logical flow of analytical method development and validation.

System Suitability

Protocol: A standard solution (e.g., 100 µg/mL) was injected six consecutive times before the start of the validation experiments. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of peak area < 2.0%

  • Tailing factor < 2.0

  • Theoretical plates > 2000

Results: All system suitability criteria were met, indicating the system was performing adequately.

Specificity

Protocol: A solution of the diluent (blank) was injected to demonstrate that no interfering peaks were present at the retention time of the analyte. Results: The chromatogram of the blank showed no significant peaks at the retention time of 1-(Naphthalen-2-yl)propan-2-amine, confirming the method's specificity.

Linearity and Range

Protocol: Calibration standards were prepared at seven concentration levels ranging from 5 to 200 µg/mL. Each level was injected in triplicate. A calibration curve was generated by plotting the mean peak area against the concentration. Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be insignificant compared to the response of the lowest standard.

Results:

ParameterResult
Linear Range 5 - 200 µg/mL
Correlation Coefficient (r²) 0.9997
Regression Equation y = 45872x + 12054

The method demonstrated excellent linearity over the specified range.[2][11]

Accuracy

Protocol: Accuracy was determined by the spike recovery method. A known amount of analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration; e.g., 80, 100, and 120 µg/mL). Each level was prepared and analyzed in triplicate. Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0%.

Results:

Spiked LevelMean Recovery (%)%RSD
80% (80 µg/mL)99.50.8
100% (100 µg/mL)100.30.5
120% (120 µg/mL)99.80.6

The results confirm the accuracy of the method for quantifying the analyte.[12]

Precision

Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level (100 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst.

Acceptance Criteria: RSD should be ≤ 2.0%.

Results:

Precision Type%RSD
Repeatability 0.7%
Intermediate Precision 1.1%

The low RSD values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results:

ParameterResult
LOD 1.5 µg/mL
LOQ 4.8 µg/mL

The LOQ was confirmed to be above the lowest point of the linear range.

Robustness

Protocol: The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied were:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component)

Acceptance Criteria: System suitability parameters must be met, and the change in peak area should not be significant.

Results: The method was found to be robust, with no significant impact on the results or system suitability when minor changes were made to the method parameters.

Standard Operating Protocol (SOP) for Quantification

This section provides a streamlined workflow for the routine analysis of 1-(Naphthalen-2-yl)propan-2-amine samples.

Sources

Application Note: Characterizing the Efficacy of 1-(Naphthalen-2-yl)propan-2-amine (PAL-287) as a Dual Monoamine Releaser

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The development of non-neurotoxic psychostimulants for the treatment of addiction and central nervous system (CNS) disorders relies heavily on the precise characterization of monoamine transporter interactions. 1-(Naphthalen-2-yl)propan-2-amine , commonly referred to in literature as PAL-287 , represents a unique class of substrate-type releasers. Unlike traditional amphetamines, PAL-287 acts as a non-neurotoxic dual releaser of dopamine (DA) and serotonin (5-HT) with minimal locomotor stimulation.

This Application Note provides a rigorous framework for evaluating the efficacy of PAL-287. We move beyond simple binding kinetics to functional assays that distinguish reuptake inhibition (e.g., Cocaine-like activity) from substrate-mediated release (e.g., Amphetamine-like activity).

The Pharmacological Challenge

Standard uptake inhibition assays cannot distinguish between a transporter blocker and a transporter substrate/releaser. Both will show an inhibition of radioligand uptake. To validate PAL-287 efficacy, one must demonstrate transporter reversal —the active efflux of neurotransmitters triggered by the compound.

Mechanism of Action: The Exchange-Diffusion Model

To design valid assays, we must understand the causality of the molecular event. PAL-287 functions via an exchange-diffusion mechanism .

  • Recognition: PAL-287 binds to the orthosteric site of the Dopamine Transporter (DAT) or Serotonin Transporter (SERT).

  • Translocation: The transporter flips, moving PAL-287 into the cytosol.

  • Disruption: Intracellular PAL-287 may interact with VMAT2 (Vesicular Monoamine Transporter 2) or simply increase cytosolic concentration.

  • Efflux: The transporter reverses direction, pumping endogenous DA/5-HT out into the synaptic cleft.

Visualization: Transporter Reversal Pathway

Transporter_Reversal_Mechanism cluster_membrane Plasma Membrane Extracellular Extracellular Space PAL287_Out PAL-287 (Extracellular) Cytosol Cytosol DAT_Out DAT (Outward Facing) PAL287_Out->DAT_Out Binds Complex_In DAT-PAL-287 Complex (Translocation) DAT_Out->Complex_In Transport PAL287_In PAL-287 (Intracellular) Complex_In->PAL287_In Release into Cell DA_Vesicle Dopamine (Vesicular) PAL287_In->DA_Vesicle Displaces DA (Weakly) DA_Cyto Dopamine (Cytosolic Pool) DA_Vesicle->DA_Cyto Leakage DAT_Reverse DAT (Inward Facing) DA_Cyto->DAT_Reverse Binds Intracellularly DA_Released Dopamine Released (Efflux) DAT_Reverse->DA_Released Reverse Transport

Figure 1: Mechanism of Action showing PAL-287 entering the cell and triggering Dopamine efflux via transporter reversal.

Protocol A: High-Throughput Fluorescent Uptake Inhibition

Purpose: To determine the affinity (


) of PAL-287 for DAT, NET, and SERT.
Method:  Fluorescent Neurotransmitter Uptake Assay (ASP+).

While radioligand binding is the historical gold standard, fluorescent assays using ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) allow for real-time kinetic monitoring and higher throughput without radioactive safety constraints.

Materials
  • Cell Lines: HEK293 stably expressing human DAT, SERT, or NET.

  • Reagent: ASP+ (Fluorescent monoamine analog) or Molecular Devices Neurotransmitter Uptake Assay Kit.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4).

  • Detection: Fluorescence Plate Reader (Ex/Em: 485/520 nm).

Step-by-Step Protocol
  • Cell Plating: Seed HEK-DAT/SERT/NET cells at 40,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate 24 hours to reach confluence.

  • Equilibration: Remove culture media and wash cells 2x with warm (37°C) KRH buffer.

    • Critical: Cold buffer shocks transporters, altering kinetics. Keep all buffers at 37°C.

  • Compound Addition: Add 50 µL of PAL-287 (serially diluted from 10 µM to 0.1 nM) to respective wells.

    • Controls: Vehicle (0% Inhibition), Cocaine 10 µM (100% Inhibition/Non-specific background).

  • Pre-Incubation: Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 50 µL of ASP+ solution (Final concentration: 2-5 µM).

  • Kinetic Read: Immediately transfer to plate reader. Measure fluorescence every 30 seconds for 15 minutes.

  • Analysis: Calculate the slope of fluorescence increase (Vmax) for the linear range (typically 0–5 mins). Plot Slope vs. Log[Concentration] to determine

    
    .
    

Protocol B: Functional Release Assay (The Gold Standard)

Purpose: To confirm PAL-287 is a releaser (


) and not just an inhibitor.
Method:  Pre-loaded Radioisotope Efflux.

This assay is the definitive test for PAL-287 efficacy. If PAL-287 is a releaser, it will cause a dose-dependent efflux of pre-loaded tritiated neurotransmitters.

Materials
  • Radioisotopes:

    
    -Dopamine, 
    
    
    
    -Serotonin.[1]
  • System: HEK293 stable lines (preferred for reproducibility) or Rat Brain Synaptosomes (preferred for native tissue relevance).

  • Lysis Buffer: 1% SDS or 0.1 N NaOH.

Step-by-Step Protocol
  • Pre-Loading: Incubate cells (in 24-well plates) with 20 nM

    
    -Neurotransmitter for 20 minutes at 37°C.
    
    • Note: Use a concentration well below the

      
       to ensure specific uptake.
      
  • Washing: Aspirate media and wash cells 3x with KRH buffer + 0.1% BSA.

    • Why BSA? Bovine Serum Albumin scavenges "sticky" lipophilic compounds and reduces non-specific background.

  • Release Phase: Add KRH buffer containing PAL-287 (various concentrations).

    • Duration: Incubate for exactly 10 minutes.

  • Collection:

    • Transfer the supernatant (extracellular released fraction) to a scintillation vial.

    • Add Lysis Buffer to the cells to collect the lysate (remaining intracellular fraction).

  • Quantification: Measure CPM (Counts Per Minute) via Liquid Scintillation Counting.

  • Calculation:

    
    
    
    • Interpretation: A sigmoidal increase in % Release indicates PAL-287 is a substrate. Pure inhibitors (like cocaine) will show release levels similar to baseline (vehicle).

Visualization: Release Assay Workflow

Release_Assay_Workflow Step1 1. Pre-Load Cells ([3H]-DA, 20 min) Step2 2. Wash 3x (Remove Extracellular [3H]) Step1->Step2 Step3 3. Add PAL-287 (Induce Efflux) Step2->Step3 Step4 4. Separate Fractions Step3->Step4 Output1 Supernatant (Released) Step4->Output1 Output2 Cell Lysate (Retained) Step4->Output2 Analysis Calculate % Release (EC50 Determination) Output1->Analysis Output2->Analysis

Figure 2: Workflow for Pre-loaded Transporter-Mediated Release Assay.

Protocol C: Safety Screening (MAO Inhibition)

Purpose: To assess off-target enzymatic inhibition. Context: PAL-287 has been noted to inhibit Monoamine Oxidase A (MAO-A), which can lead to hypertensive crises if not characterized.

Protocol Summary
  • Assay System: Recombinant Human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine (fluorometric) or Luciferin-derivative (luminescent).

  • Method: Incubate PAL-287 with enzyme for 15 minutes before adding substrate (to detect time-dependent inhibition).

  • Readout: Measure decrease in signal relative to vehicle control.

  • Reference Control: Clorgyline (MAO-A specific inhibitor) and Pargyline (MAO-B specific inhibitor).[2]

Data Analysis & Expected Results

When characterizing PAL-287, your data should reflect its dual-nature profile. Below are representative values based on established literature (Rothman et al.).

Assay TypeTargetParameterExpected Value RangeInterpretation
Uptake Inhibition SERT

5 - 20 nMHigh affinity binding
Uptake Inhibition DAT

10 - 30 nMHigh affinity binding
Functional Release SERT

~3.4 nMPotent 5-HT Releaser
Functional Release DAT

~12.6 nMPotent DA Releaser
Selectivity Ratio DAT/SERTRatio~0.3 - 1.0Balanced release (Non-addictive profile)

Note on Z-Factor: For high-throughput screening (HTS) validation in the fluorescent uptake assay, calculate the Z-factor:



  • 
    : Standard Deviation, 
    
    
    
    : Mean.[3]
    
    
    : Positive control,
    
    
    : Negative control.
  • A value > 0.5 indicates a robust assay suitable for screening PAL-287 analogs.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[4][5] European Journal of Pharmacology. [Link]

  • Rothman, R. B., et al. (2005). Development of a Rationally Designed, Low Abuse Potential, Biogenic Amine Releaser That Suppresses Cocaine Self-Administration.[6] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Application Note. [Link]

  • Schwartz, J. W., et al. (2003). Organic Cation Transporter 3 (OCT3) is a High Capacity Corticosterone-Sensitive Monoamine Transporter. Molecular Pharmacology. (Reference for ASP+ methodology). [Link]

Sources

Technical Application Note: Antimicrobial Profiling of 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

1-(Naphthalen-2-yl)propan-2-amine (also known as "Naphthylamphetamine" or PAL-287 analogs) is primarily characterized as a monoamine transporter substrate/releaser in psychopharmacology. However, its chemical structure—a hydrophobic naphthalene ring coupled with a cationic amine tail—classifies it as a cationic amphiphile .

Why Test for Antimicrobial Activity? Small molecule cationic amphiphiles often exhibit "non-antibiotic antimicrobial activity" by mimicking the mechanism of Antimicrobial Peptides (AMPs). They function by:

  • Electrostatic Attraction: The protonated amine (at physiological pH) binds to anionic bacterial membranes (LPS in Gram-negatives; Teichoic acids in Gram-positives).

  • Membrane Insertion: The lipophilic naphthalene moiety inserts into the lipid bilayer, causing depolarization or pore formation.

  • Efflux Pump Interaction: Many psychotropic amines act as efflux pump inhibitors (EPIs), potentially reversing resistance to standard antibiotics.

Scope of this Guide: This document provides a rigorous, self-validating framework for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Mechanism of Action (Membrane Permeabilization) for this compound.

Part 2: Safety & Pre-Analytical Considerations

Critical Safety Warnings
  • Psychotropic Hazard: This compound is a CNS stimulant and serotonergic agent. It must be handled in a Class II Biosafety Cabinet (BSC) to protect both the sample (sterility) and the operator (inhalation/absorption).

  • Controlled Status: Verify local scheduling (e.g., DEA Schedule, UK Misuse of Drugs Act) before synthesis or procurement.

Solubility & Stock Preparation

The free base is lipophilic and likely an oil; the hydrochloride (HCl) salt is a solid.

  • Preferred Form: HCl Salt (for water solubility).

  • Solvent Vehicle: Dimethyl Sulfoxide (DMSO) is required for the free base and recommended for high-concentration stocks of the salt to prevent precipitation in media.

Stock Solution Protocol:

  • Target Concentration: Prepare a master stock at 12.8 mg/mL (12,800 µg/mL) in 100% DMSO.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (DMSO-compatible) syringe filter.

  • Storage: Aliquot into amber glass vials (prevent photodegradation of the naphthalene ring) and store at -20°C.

Part 3: Protocol A - Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Adapted from CLSI M07-A10 Guidelines).[1][2] Objective: Determine the lowest concentration inhibiting visible growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Rationale: Standardizes divalent cations (

    
    , 
    
    
    
    ) which affect membrane permeability and drug fusion.
  • Plates: 96-well polypropylene (PP) plates. Rationale: Polystyrene binds lipophilic amines, artificially raising MIC values.

  • Inoculum: Standardized bacterial suspension (

    
     CFU/mL).
    
Experimental Workflow

Step 1: Plate Preparation

  • Dispense 100 µL of CAMHB into columns 2–12.

  • Dispense 200 µL of 256 µg/mL working solution (diluted from stock in media) into Column 1.

  • Perform serial 2-fold dilutions: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Result: Concentration range 256 µg/mL

      
       0.5 µg/mL.
      
  • Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

  • Column 12: Sterility Control (Media only).

Step 2: Inoculum Preparation

  • Direct Colony Suspension method: Resuspend fresh colonies in saline to match 0.5 McFarland turbidity standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB.

  • Add 100 µL of this diluted inoculum to wells in Columns 1–11.

    • Final Test Volume: 200 µL.

    • Final Inoculum:

      
       CFU/mL.
      
    • Final DMSO: Must be

      
       to avoid toxicity.
      

Step 3: Incubation & Readout [2]

  • Seal with gas-permeable film.

  • Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: Visual turbidity. If ambiguous (due to compound precipitation), add 30 µL Resazurin (0.015%) . Incubate 1 hour. Blue = No Growth; Pink = Growth.

Visualization: MIC Workflow Logic

MIC_Workflow Stock Stock Prep (12.8 mg/mL in DMSO) Dilution Serial Dilution (256 - 0.5 µg/mL) Stock->Dilution Dilute in CAMHB Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 18h) Inoculation->Incubation Readout Readout (Turbidity/Resazurin) Incubation->Readout Readout->Stock Adjust Range if MIC > 256

Figure 1: Step-by-step workflow for Broth Microdilution Assay ensuring CLSI compliance.

Part 4: Protocol B - Mechanism of Action (Membrane Integrity)

Rationale: Since 1-(Naphthalen-2-yl)propan-2-amine is a cationic amphiphile, it likely kills bacteria by disrupting the Outer Membrane (OM) or Inner Membrane (IM). Assay: NPN Uptake Assay (Gram-Negative) or PI Uptake (General).

N-Phenyl-1-naphthylamine (NPN) Uptake Assay

NPN is a hydrophobic dye that fluoresces strongly in phospholipid environments but is excluded by the intact LPS layer of Gram-negative bacteria. If the drug disrupts the OM, NPN enters, and fluorescence increases.

Methodology
  • Preparation: Wash mid-log phase E. coli or P. aeruginosa in HEPES buffer (pH 7.2). Resuspend to

    
    .
    
  • Reaction Mix:

    • 100 µL Bacterial suspension.

    • 50 µL NPN (10 µM final concentration).

    • 50 µL Test Compound (at MIC and

      
       MIC).
      
  • Measurement:

    • Use a fluorescence microplate reader.

    • Excitation: 350 nm / Emission: 420 nm.

    • Time: Kinetic read every 30 seconds for 10 minutes.

Data Interpretation

Calculate the NPN Uptake Factor :



  • Where

    
     is bacteria + NPN (no drug).
    
  • A significant increase (> 2-fold) confirms Outer Membrane permeabilization.

Visualization: Mechanistic Hypothesis

Mechanism Drug 1-(Naphthalen-2-yl)propan-2-amine (Cationic + Lipophilic) Interaction Electrostatic Binding (Amine (+) <-> Phosphate (-)) Drug->Interaction Approach Membrane Bacterial Membrane (Anionic Surface) Membrane->Interaction Insertion Hydrophobic Insertion (Naphthalene Ring) Interaction->Insertion Anchoring Disruption Membrane Depolarization & Leakage Insertion->Disruption Critical Concentration

Figure 2: Proposed Mechanism of Action showing the "Self-Promoted Uptake" pathway typical of cationic amphiphiles.

Part 5: Data Presentation & Analysis

Reporting Table Structure

Summarize your findings using the following table format to ensure comparability with literature.

OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 29213[Data][Data]< 4Bactericidal
E. coliATCC 25922[Data][Data]> 4Bacteriostatic
P. aeruginosaATCC 27853[Data][Data]N/AResistant?
Statistical Analysis
  • MIC: Report the Mode of biological triplicates.

  • Significance: For kinetic assays (NPN), use Two-way ANOVA with Dunnett’s multiple comparison test against the solvent control.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). [Link]

  • Hancock, R. E., & Chapple, D. S. (1999). Peptide antibiotics. Antimicrobial Agents and Chemotherapy.[4][5][6] (Reference for NPN uptake methodology). [Link]

  • Kristiansen, J. E., et al. (2007). Reversal of multidrug resistance by psychopharmacologic drugs.[7] In Vivo.[8] (Context for psychotropic antimicrobial activity).[6][7][9][10] [Link]

Sources

Application Note: High-Purity Synthesis of 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

1-(Naphthalen-2-yl)propan-2-amine (also known as PAL-287 in its isomeric forms) represents a critical scaffold in neuropharmacology. Unlike simple amphetamines, the naphthyl ring confers unique steric properties that alter selectivity at monoamine transporters.

While traditional phenethylamines often favor dopamine release (leading to high abuse potential), the 2-naphthyl isomer exhibits a balanced release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This "non-selective" release profile mimics the effects of entactogens but with distinct transporter kinetics, making it a vital building block for studying substance use disorders and depression.

Key Pharmacological Metrics:

  • Target Interaction: Substrate-based releaser at SERT, DAT, and NET.

  • Selectivity: The 2-naphthyl isomer favors SERT release more strongly than its 1-naphthyl counterpart.

  • Chirality: The (+)-enantiomer is generally the bioactive species for transporter release; therefore, chiral resolution is a mandatory downstream process.

Synthetic Pathway Overview

The synthesis utilizes a robust, two-step Henry Reaction (Nitroaldol) followed by a Hydride Reduction . This route is preferred over reductive amination of ketones for laboratory-scale production due to the high availability of the aldehyde precursor and the crystallinity of the nitroalkene intermediate, which allows for easy purification without chromatography.

Reaction Scheme

SynthesisPathway Start 2-Naphthaldehyde (Precursor) Inter 1-(Naphthalen-2-yl)-2-nitroprop-1-ene (Crystalline Intermediate) Start->Inter Condensation (Reflux/AcOH) Reagent1 Nitroethane NH4OAc Reagent1->Inter Product 1-(Naphthalen-2-yl)propan-2-amine (Racemic Target) Inter->Product Hydride Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->Product Resolution Chiral Resolution ((+)-Tartaric Acid) Product->Resolution Crystallization

Figure 1: Synthetic workflow from aldehyde precursor to resolved amine.

Experimental Protocols

Protocol A: Synthesis of 1-(Naphthalen-2-yl)-2-nitroprop-1-ene

Objective: Condensation of 2-naphthaldehyde with nitroethane. Scale: 50 mmol basis.

Reagents:

  • 2-Naphthaldehyde (7.81 g, 50 mmol)

  • Nitroethane (30 mL, excess)

  • Ammonium Acetate (1.5 g, 19.5 mmol)

  • Glacial Acetic Acid (25 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-naphthaldehyde, ammonium acetate, and nitroethane. Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to a gentle reflux (approx. 100°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by a bright yellow fluorescent spot (nitroalkene).
      
  • Workup:

    • Cool the solution to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

    • Troubleshooting: If an oil forms, scratch the flask sides with a glass rod or sonicate to induce crystallization.

  • Purification: Filter the solid and recrystallize from hot methanol or isopropanol.

  • Yield Expectation: 70–85% (Yellow needles).

Protocol B: Reduction to 1-(Naphthalen-2-yl)propan-2-amine

Objective: Reduction of the nitroalkene and double bond to the primary amine. Safety Critical: LiAlH4 is pyrophoric and reacts violently with water. Use oven-dried glassware and an inert atmosphere (Ar or N2).

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.0 M in THF, or 3.8 g solid, 100 mmol)

  • Anhydrous THF (100 mL)

  • 1-(Naphthalen-2-yl)-2-nitroprop-1-ene (from Protocol A, ~40 mmol)

Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck RBF under nitrogen flow. Add anhydrous THF and cool to 0°C in an ice bath.

  • Reagent Charge: Carefully add LiAlH4. If using pellets, crush gently before addition (under inert gas).

  • Addition: Dissolve the nitroalkene in minimal anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes.

    • Note: The reaction is exothermic.[1][2] Maintain internal temp < 10°C during addition.

  • Reflux: Once addition is complete, remove the ice bath and heat to reflux for 6–12 hours. The solution will turn from yellow to grey/white.

  • Quench (Fieser Method):

    • Cool flask to 0°C.

    • Slowly add: 3.8 mL water, then 3.8 mL 15% NaOH(aq), then 11.4 mL water.

    • Stir vigorously until the aluminum salts form a granular white precipitate (approx. 30 mins).

  • Isolation: Filter off the salts. Dry the filtrate over

    
     and concentrate in vacuo to yield the crude amine oil.
    
  • Salt Formation: Dissolve the oil in diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the hydrochloride salt.

Chiral Resolution Strategy

Biological activity is highly stereoselective. The racemic amine produced in Protocol B must be resolved.

IsomerTransporter Affinity (SERT)Biological Activity
(+)-Isomer High (

nM)
Primary active agent (Releaser)
(-)-Isomer LowWeak/Inactive

Resolution Protocol:

  • Free Base: Ensure the amine is in free base form.

  • Acid Selection: Use (+)-Tartaric acid (L-tartaric acid) in methanol.

  • Crystallization: Mix equimolar amounts of amine and acid in hot methanol. Allow to cool slowly.

  • Recrystallization: The salt of the (+)-amine typically crystallizes first. Recrystallize 2–3 times to achieve >99% ee (enantiomeric excess).

Mechanism of Action (Biological)

The molecule acts as a substrate-type releaser.[3] It enters the presynaptic neuron via the transporter, disrupting the VMAT2 (Vesicular Monoamine Transporter) storage, and reversing the direction of the membrane transporter.

MOA Ligand 1-(Naphthalen-2-yl)propan-2-amine Transporter SERT / DAT Protein (Membrane Bound) Ligand->Transporter Substrate Binding Cytosol Cytosolic Accumulation Transporter->Cytosol Translocation Efflux Neurotransmitter Efflux (Synaptic Cleft) Transporter->Efflux Release Cytosol->Transporter Reverse Transport VMAT VMAT2 Interaction (Vesicle Depletion) Cytosol->VMAT Disrupts H+ Gradient VMAT->Cytosol Increases Cytosolic NT

Figure 2: Mechanism of transporter-mediated monoamine release.

Safety & Compliance

  • Chemical Hazards: Nitroethane is flammable. LiAlH4 is water-reactive.[4]

  • Biological Hazards: This compound is a potent psychoactive substance. It should be handled only by authorized personnel in a controlled laboratory setting.

  • Waste: Aluminum salts from the quench must be disposed of as solid hazardous waste.

References

  • Blough, B. E., et al. (2002). "Synthesis and Transporter Binding Properties of 2- and 3-Naphthyl Analogs of Amphetamine and Methamphetamine." Journal of Medicinal Chemistry. 45(18), 4029–4037.

  • Rothman, R. B., et al. (2005). "Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine more Potently than they Release Dopamine and Serotonin." Synapse. 39(1), 32–41.

  • Master Organic Chemistry. (2023). "The Henry Reaction (Nitroaldol Reaction)."

  • Organic Chemistry Portal. (2023). "Lithium Aluminum Hydride (LiAlH4) Reductions."

Sources

Application Note: Investigating the Mechanism of Action of 1-(Naphthalen-2-yl)propan-2-amine (PAL-287)

[1]

Abstract

1-(Naphthalen-2-yl)propan-2-amine (PAL-287) represents a distinct class of non-neurotoxic monoamine releasers.[1][2] Unlike methamphetamine, which selectively releases dopamine (DA) and norepinephrine (NE) to induce psychostimulation and neurotoxicity, PAL-287 acts as a balanced substrate for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. This application note details the mechanistic validation of PAL-287, focusing on synaptosomal release assays and neurotoxicity assessment protocols.

Introduction & Chemical Context

PAL-287 is a naphthylisomer of amphetamine.[1][3][4] Structurally, the phenyl ring of amphetamine is replaced by a naphthalene ring at the 2-position.[5] This lipophilic expansion alters the molecule's interaction with monoamine transporters (MATs), shifting selectivity toward serotonin (5-HT) release while maintaining DA/NE releasing capabilities.

Therapeutic Significance: PAL-287 is currently investigated as an agonist therapy for stimulant addiction.[1][6] Its ability to elevate extracellular monoamines without producing the intense euphoria or neurotoxicity associated with methamphetamine makes it a prime candidate for normalizing neurochemistry in withdrawal states.

Mechanism of Action (MOA)

PAL-287 functions as a Substrate-Based Releaser (SNDRA) . Its mechanism differs fundamentally from reuptake inhibitors (e.g., cocaine).[1]

  • Transporter Translocation: PAL-287 acts as a high-affinity substrate for SERT, DAT, and NET.[1] It is actively transported from the extracellular space into the presynaptic cytoplasm.

  • Vesicular Interaction: Once intracellular, PAL-287 interacts with the Vesicular Monoamine Transporter 2 (VMAT2). Being a weak base, it disrupts the proton gradient of synaptic vesicles, causing leakage of neurotransmitters into the cytoplasm.

  • Reverse Transport: The accumulation of cytoplasmic neurotransmitters reverses the concentration gradient. Simultaneously, PAL-287 facilitates the conformational change of MATs to an outward-facing state, pumping neurotransmitters into the synaptic cleft.

Distinguishing Feature: Unlike methamphetamine, PAL-287 possesses high affinity for SERT (

1
Visualization: Synaptic Mechanism

PAL287_MechanismExtracellularExtracellular Space(Synaptic Cleft)DATDAT/SERT TransporterExtracellular->DATSubstrate BindingIntracellularPresynaptic CytoplasmIntracellular->DATReverse TransportVesicleSynaptic Vesicle(VMAT2)Intracellular->VesicleGradient DisruptionDAT->ExtracellularRelease (Efflux)DAT->IntracellularTranslocationVesicle->IntracellularNT LeakagePALPAL-287DA_5HTDA / 5-HT

Figure 1: Mechanism of PAL-287 induced monoamine release.[5] The drug enters via the transporter, disrupts vesicular storage, and triggers reverse transport (efflux).[7]

Key Pharmacological Data

The following data compares the release potency (

12
TargetParameterPAL-287 (nM)d-Amphetamine (nM)Significance
SERT (5-HT) Release

3.4 1,765PAL-287 is ~500x more potent at releasing 5-HT.[1]
NET (NE) Release

11.17.0Comparable potency.
DAT (DA) Release

12.624.8PAL-287 is slightly more potent at DA release.
5-HT2C Binding

2.3>10,000PAL-287 is a partial agonist; suppresses appetite/seeking.[1]

Data sourced from Rothman et al. (2005) and Baumann et al. (2011).

Experimental Protocols

Protocol A: Synaptosomal Monoamine Release Assay

Objective: To quantify the potency of PAL-287 in releasing endogenous neurotransmitters from rat brain nerve terminals.[1] This is the gold-standard assay for distinguishing releasers from reuptake inhibitors.

Materials:

  • Tissue: Rat brain striatum (for DA) and whole brain minus cerebellum (for 5-HT/NE).[1]

  • Radioligands:

    
     (Dopamine), 
    
    
    (Serotonin).[1]
  • Buffer: Krebs-Phosphate Buffer (pH 7.4) containing 126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl2, 0.8 mM MgCl2, 0.5 mM KH2PO4, 0.5 mM Na2SO4, 11.1 mM glucose.

  • Releaser Standard: d-Amphetamine (positive control).[1][2]

Workflow:

  • Synaptosome Preparation:

    • Homogenize tissue in ice-cold 0.32 M sucrose using a Teflon-glass grinder (10 strokes).

    • Centrifuge at 1,000 x g for 10 min (

      
      ). Save supernatant.
      
    • Centrifuge supernatant at 12,000 x g for 20 min. Resuspend pellet (P2) in Krebs-Phosphate buffer.

  • Pre-Loading:

    • Incubate synaptosomes with 5 nM

      
       or 
      
      
      for 30 minutes at
      
      
      .
    • Critical Step: Include 1

      
      M reserpine during loading if testing for vesicular depletion mechanisms, though standard release assays often omit this to mimic physiological conditions.
      
  • Wash:

    • Centrifuge loaded synaptosomes and resuspend in fresh buffer to remove free radioligand.

  • Release Incubation:

    • Aliquot synaptosomes into tubes containing increasing concentrations of PAL-287 (1 nM to 10

      
      M).
      
    • Incubate for 5 minutes (rapid release phase).

  • Termination:

    • Rapidly filter through Whatman GF/B filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Quantification:

    • Count radioactivity (CPM) retained on filters (representing unreleased neurotransmitter).

    • Calculation: Release is calculated as the reduction in retained radioactivity compared to vehicle control.[1]

Protocol B: Neurotoxicity Assessment (Tissue Depletion Study)

Objective: To verify the "non-neurotoxic" status of PAL-287 by assessing long-term depletion of striatal 5-HT and DA.[1]

Methodology:

  • Dosing: Administer PAL-287 (e.g., 3 doses of 10-30 mg/kg, s.c., every 2 hours) to male Sprague-Dawley rats.[1]

    • Control 1: Saline (Negative Control).[1]

    • Control 2: Methamphetamine (Positive Control for neurotoxicity).[1]

  • Wait Period: Allow 2 weeks post-treatment. This ensures acute drug effects have dissipated and only permanent terminal damage (neurotoxicity) remains.

  • Tissue Collection: Dissect striatum and frontal cortex. Rapidly freeze on dry ice.

  • Analysis:

    • Homogenize tissue in 0.1 M perchloric acid.[1]

    • Analyze supernatant via HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).[1]

  • Success Criteria:

    • Methamphetamine group should show >40% reduction in DAT/SERT markers or tissue monoamine levels.

    • PAL-287 group should show levels statistically indistinguishable from the Saline group.

Visualization: Experimental Workflow

WorkflowTissueRat Brain Tissue(Striatum/Cortex)HomogenizeHomogenize(0.32M Sucrose)Tissue->HomogenizeCentrifugeCentrifuge(P2 Fraction)Homogenize->CentrifugeLoadLoad with [3H]-LigandCentrifuge->LoadTreatTreat with PAL-287(5 min)Load->TreatFilterRapid FiltrationTreat->FilterCountScintillation Counting(Calculate EC50)Filter->Count

Figure 2: Step-by-step workflow for the Synaptosomal Monoamine Release Assay.[1][8][9]

References

  • Rothman, R. B., et al. (2005). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse.

  • Baumann, M. H., et al. (2011). "PAL-287, a novel monoamine releaser, suppresses cocaine self-administration in rhesus monkeys." Journal of Pharmacology and Experimental Therapeutics.

  • Rothman, R. B., & Baumann, M. H. (2002). "Therapeutic potential of monoamine transporter substrates."[1] Current Topics in Medicinal Chemistry.

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 1-(Naphthalen-2-yl)propan-2-amine (PAL-287) CAS: 18085-03-5 Application: Monoamine transporter ligand research; Structure-Activity Relationship (SAR) studies.

Executive Summary & Yield Bottlenecks

This guide addresses the synthesis of 1-(Naphthalen-2-yl)propan-2-amine, a naphthyl analogue of amphetamine. While the synthetic logic mirrors that of phenethylamines, the naphthalene moiety introduces specific solubility and steric challenges that often result in yield attrition.

The Three Critical Yield Killers:

  • Incomplete Condensation (Henry Reaction): The electron-rich naphthalene ring can make the aldehyde less electrophilic, leading to slow reaction times and equilibrium stalling.

  • Polymerization during Reduction: Nitroalkene intermediates are prone to polymerization if reduction conditions (temperature/addition rate) are not strictly controlled.

  • "Oiling Out" during Salt Formation: The high lipophilicity of the naphthyl group often causes the hydrochloride salt to separate as a sticky oil rather than a crystalline solid, leading to massive purification losses.

Phase I: The Henry Reaction (Nitroalkene Synthesis)

Objective: Condensation of 2-naphthaldehyde with nitroethane to form 1-(naphthalen-2-yl)-2-nitropropene.

Optimized Protocol
  • Reagents: 2-Naphthaldehyde (1.0 eq), Nitroethane (5-10 eq), Ammonium Acetate (0.2 eq).

  • Solvent: Glacial Acetic Acid (AcOH) or Toluene/AcOH mix.

  • Conditions: Reflux with Dean-Stark trap (if using Toluene) or gentle reflux (AcOH).

Step-by-Step Workflow:

  • Dissolve 2-naphthaldehyde in nitroethane (solvent/reactant).

  • Add ammonium acetate.

  • Heat to mild reflux (approx. 90-100°C) for 2–4 hours.

  • Critical Checkpoint: Monitor TLC. The product (nitroalkene) is usually a bright yellow/orange solid.

  • Workup: Remove excess nitroethane under vacuum. Dissolve residue in hot isopropyl alcohol (IPA) and cool to 0°C to crystallize.

Troubleshooting Guide: Henry Reaction
SymptomDiagnosisCorrective Action
Low Yield / Unreacted Aldehyde Equilibrium stalling due to water accumulation.Switch to Toluene/Dean-Stark: Actively remove water to drive the equilibrium forward.
Dark Red/Brown Tar Polymerization of the nitroalkene due to excessive heat.Reduce Temperature: Do not exceed 100°C. Limit reaction time to 3 hours max.
Product is an Oil, not Solid Solvent trapping or impurities.Seed Crystallization: Scratch the flask walls with a glass rod. Use cold MeOH/IPA for recrystallization.
Pathway Visualization

HenryReaction Aldehyde 2-Naphthaldehyde Intermediate Nitronate Species Aldehyde->Intermediate Condensation Nitro Nitroethane Nitro->Intermediate Catalyst NH4OAc / AcOH Catalyst->Intermediate Product 1-(Naphthalen-2-yl)-2-nitropropene (Yellow Crystals) Intermediate->Product - H2O (Dehydration) SideProduct Polymerized Tar Intermediate->SideProduct Overheating (>100°C)

Figure 1: The Henry Reaction pathway showing the critical dehydration step and the risk of polymerization.

Phase II: Reduction to Amine (The Critical Step)

Objective: Reduction of the nitroalkene to the primary amine. Choice of Method:

  • Method A: Lithium Aluminum Hydride (LAH) - Highest Yield (Lab Scale).

  • Method B: Catalytic Hydrogenation (Pd/C) - Scalable, but requires high pressure.

Protocol: LAH Reduction (Strict Anhydrous Conditions)
  • Setup: Flame-dried 3-neck flask, N2 atmosphere, reflux condenser.

  • Reagent: LAH (3.0–4.0 eq) in dry THF or Et2O.

  • Addition: Dissolve nitroalkene in dry THF. Add dropwise to the LAH slurry at a rate that maintains a gentle reflux. Do not dump solid nitroalkene into LAH.

  • Reflux: Heat for 4–6 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.[1]

    • Add

      
       mL H2O (where 
      
      
      
      = grams of LAH used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL H2O.
      
  • Isolation: Filter the white granular precipitate. Extract filtrate with Et2O.

Troubleshooting Guide: Reduction
SymptomDiagnosisCorrective Action
Violent Exotherm upon Addition Addition rate too fast; runaway reaction risk.Dilute & Slow Down: Dilute the nitroalkene solution further. Use an ice bath during addition.[1]
Sticky/Gelatinous Workup Incorrect quenching (Aluminum Hydroxide gel).Use Fieser Workup: Strictly follow the 1:1:3 ratio (Water:NaOH:Water) to ensure granular precipitate.
Intermediate Hydroxylamine Incomplete reduction.Increase Reflux Time: Ensure the reaction runs for at least 4 hours post-addition.
Workup Logic Visualization

LAH_Workup ReactionMix Reaction Mixture (Amine-Aluminate Complex) Quench Fieser Quench (x H2O -> x NaOH -> 3x H2O) ReactionMix->Quench Separation Filtration Quench->Separation Correct Ratio Gel Aluminum Hydroxide Gel (Traps Product) Quench->Gel Incorrect Ratio Solid Aluminum Salts (Granular White Solid) Separation->Solid Discard Liquid Filtrate (Amine + Solvent) Separation->Liquid Evaporate to Oil

Figure 2: The Fieser workup logic. Adhering to the 1:1:3 ratio prevents the formation of emulsions that trap the product.

Phase III: Purification & Salt Formation

Objective: Converting the freebase oil into a stable, crystalline Hydrochloride (HCl) salt.

The "Naphthalene" Problem: The freebase is a heavy oil. Adding aqueous acid often results in a biphasic mess. Adding concentrated acid to the neat oil causes occlusion.

Optimized Crystallization Protocol
  • Dissolution: Dissolve the crude freebase oil in a minimum amount of dry Diethyl Ether or Isopropyl Alcohol (IPA) .

  • Acidification:

    • Preferred: Bubble dry HCl gas through the solution.

    • Alternative: Add 1.25M HCl in Ethanol dropwise with vigorous stirring.

  • Precipitation: The salt should precipitate as white plates.

  • Recrystallization: If the product is slightly colored, recrystallize from boiling IPA/Ethanol (1:1).

FAQ: Purification Issues

Q: My product turned into a sticky brown goo after adding acid. What happened? A: You likely added acid too quickly or used a solvent in which the salt is soluble (like pure water or methanol).

  • Fix: Decant the solvent. Wash the goo with dry ether. Dissolve the goo in a small amount of hot IPA and let it cool slowly. Scratch the glass to induce nucleation.

Q: Can I use reductive amination instead of the Henry reaction? A: Yes. If you can source 1-(naphthalen-2-yl)propan-2-one (naphthylacetone), you can react it with ammonium acetate and NaBH3CN. However, this route often yields significant amounts of secondary amine dimer.

  • Fix: Use a large excess of ammonium acetate (10 eq) to suppress dimer formation [1].

References

  • Blough, B. E., et al. (2002). "Synthesis and Transporter Binding Properties of 2-Amino-1-(2-naphthyl)propane Analogues." Journal of Medicinal Chemistry, 45(18), 4029–4037. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fieser workup protocols).
  • Rothman, R. B., et al. (2005). "Amphetamine-Type Analogues: Synthesis and SAR Studies." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Technical Support Center: Stabilizing 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and long-term storage of 1-(Naphthalen-2-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is 1-(Naphthalen-2-yl)propan-2-amine and what are its primary stability concerns?

1-(Naphthalen-2-yl)propan-2-amine is a secondary amine containing a naphthalene ring system. Its structure presents two primary liabilities for degradation: the amine functional group and the polycyclic aromatic hydrocarbon (naphthalene) moiety.

  • Amine Oxidation: The lone pair of electrons on the nitrogen atom makes the secondary amine susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of various degradation products, including imines, hydroxylamines, and nitrones, which may be colored and can significantly alter the compound's purity and activity.[1][2][3][4]

  • Photodegradation: The naphthalene ring system is a strong chromophore that absorbs ultraviolet (UV) radiation. This absorption can lead to photochemical reactions, causing ring opening, hydroxylation, or the formation of quinones and other complex products.[5][6][7][8] Exposure to light, even ambient laboratory light over extended periods, can initiate this degradation.

  • Reaction with Acids/CO2: As a base, the amine can react with acidic gases in the atmosphere, such as carbon dioxide, to form carbamates or carbonates. It can also react with other acidic species, leading to the formation of heat-stable salts (HSS) that reduce the effective concentration of the free base and can introduce impurities.[9][10][11]

Q2: Should I store this compound as a free base or as a salt? What are the advantages of each?

For long-term stability, converting the amine free base to a salt, typically the hydrochloride (HCl) or hydrobromide (HBr) salt, is highly recommended.

  • Free Base:

    • Pros: Higher solubility in non-polar organic solvents.

    • Cons: Highly susceptible to oxidation and reaction with atmospheric CO2.[12] It is often less crystalline and may be more hygroscopic, making it difficult to handle and weigh accurately over time.

  • Salt Form (e.g., Hydrochloride):

    • Pros: Significantly improved stability. The protonation of the nitrogen atom removes the lone pair of electrons, drastically reducing its susceptibility to oxidation. Salts are typically more crystalline, less hygroscopic, and have higher melting points, making them easier to handle and store as stable solids.[12][13]

    • Cons: Solubility is shifted towards polar solvents like water, methanol, and ethanol, with reduced solubility in non-polar organic solvents. The free base must be regenerated before use in certain reactions, which adds an extra synthetic step.

Recommendation: Store as the salt form for long-term archives. For routine use where the free base is required, store smaller quantities of the free base under stringent conditions and monitor its purity frequently.

Q3: What are the ideal storage conditions (temperature, atmosphere, container) for 1-(Naphthalen-2-yl)propan-2-amine?

The ideal conditions depend on the form of the compound (free base vs. salt). The following table summarizes the recommended storage protocols.

ParameterFree Base (High-Risk)Salt Form (Recommended)Rationale
Temperature -20°C or -80°C 2-8°C Lower temperatures significantly slow the rate of all chemical degradation reactions.[12][14] The increased stability of the salt form allows for less extreme temperatures.
Atmosphere Inert Gas (Argon or Nitrogen) Inert Gas (Argon or Nitrogen) An inert atmosphere displaces oxygen, preventing oxidative degradation.[12] This is critical for the free base and good practice for the salt.
Light Protected from Light (Amber Vial) Protected from Light (Amber Vial) Prevents photodegradation initiated by the absorption of UV-Vis radiation by the naphthalene ring.[7][8]
Container Amber glass vial with a PTFE-lined cap Amber glass vial with a PTFE-lined cap Amber glass blocks UV light. PTFE (Teflon) lined caps provide an excellent seal and are non-reactive.
Q4: How can I visually or analytically detect if my sample has degraded?
  • Visual Inspection: A pure sample of the free base or its salt should be a white to off-white solid. The development of a yellow or brown color is a strong indicator of oxidative or photodegradation.

  • Analytical Confirmation: Visual changes should always be confirmed with analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. A decrease in the area of the main peak and/or the appearance of new peaks (impurities) over time is quantitative evidence of degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[15][16]

Troubleshooting Guide

Problem: My sample has turned yellow/brown after storage.
  • Probable Cause: This is a classic sign of oxidation and/or photodegradation. The amine or naphthalene group has likely undergone a chemical change to form colored impurities.

  • Immediate Action:

    • Immediately transfer the sample to an amber vial if it is not already in one.

    • Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Move the sample to a lower temperature storage location (e.g., from 4°C to -20°C).

  • Solution & Prevention:

    • Analyze Purity: Use HPLC-UV to quantify the level of degradation. Determine if the material is still suitable for your application.

    • Purification: If necessary, the material may be repurified by recrystallization or column chromatography.

    • Convert to Salt: For the remaining pure material, convert it to its hydrochloride salt for enhanced long-term stability (see Protocol 1).

    • Review Storage Protocol: Ensure all future batches are stored under an inert atmosphere, protected from light, and at the recommended temperature as outlined in the FAQ section.

Problem: I am observing new impurity peaks in my HPLC/LC-MS analysis that were not there initially.
  • Probable Cause: The sample is degrading. The new peaks represent degradation products.

  • Immediate Action:

    • Cease use of the current stock for critical experiments until the issue is resolved.

    • Quarantine the affected batch and label it clearly.

  • Solution & Prevention:

    • Characterize Impurities: If possible, use LC-MS to get mass information on the impurity peaks. This can help identify the degradation pathway (e.g., an M+16 peak could suggest oxidation).

    • Implement a Stability Study: Formally assess the stability of your compound under your storage conditions (see Protocol 2). This will help you determine a reliable shelf-life.

    • Adopt Stricter Storage: Immediately implement the recommended best practices: convert to a salt, store under inert gas, protect from light, and use low temperatures.

Decision Workflow for Storage and Troubleshooting

G cluster_storage Initial Storage Strategy cluster_troubleshooting Troubleshooting Degraded Sample Compound Receive/Synthesize 1-(Naphthalen-2-yl)propan-2-amine CheckForm Is it the free base? Compound->CheckForm StoreBase Store Free Base: - -20°C to -80°C - Inert Gas - Amber Vial Compound->StoreBase Short-term use only ConvertToSalt Convert to HCl Salt (See Protocol 1) CheckForm->ConvertToSalt Yes StoreSalt Store Salt: - 2-8°C - Inert Gas - Amber Vial CheckForm->StoreSalt No (Already Salt) ConvertToSalt->StoreSalt Degraded Sample Appears Degraded (Color change, new HPLC peaks) Analyze Analyze Purity (HPLC-UV/MS) Degraded->Analyze Assess Is purity acceptable? Analyze->Assess Purify Purify Sample (Recrystallize/Chromatography) Assess->Purify No Discard Discard and Use New Batch Assess->Discard Purity too low Use Use with caution Assess->Use Yes Purify->ConvertToSalt After Purification

Caption: Decision workflow for stabilizing and troubleshooting 1-(Naphthalen-2-yl)propan-2-amine.

Experimental Protocols

Protocol 1: Conversion of Free Base to Hydrochloride Salt

This protocol describes a standard method for converting the amine free base to its more stable hydrochloride salt for long-term storage.

Materials:

  • 1-(Naphthalen-2-yl)propan-2-amine (free base)

  • Anhydrous Diethyl Ether (or other suitable non-polar solvent like Hexanes/Ethyl Acetate mixture)

  • 2M HCl in Diethyl Ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)

  • Glassware (Erlenmeyer flask, magnetic stirrer)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask with magnetic stirring. Ensure the solid is fully dissolved.

  • Precipitation: While stirring, slowly add the 2M HCl in diethyl ether solution dropwise. A white precipitate of the hydrochloride salt will begin to form immediately.

  • Completion: Continue adding the HCl solution until no further precipitation is observed. A slight excess can be added to ensure complete conversion.

  • Stirring: Allow the resulting slurry to stir for 30-60 minutes at room temperature to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under high vacuum to remove all residual solvent.

  • Verification: Confirm the identity and purity of the salt via analytical methods (e.g., melting point, NMR, HPLC).

  • Storage: Transfer the dry, stable hydrochloride salt to an amber glass vial, purge with argon, and store at 2-8°C.

Protocol 2: Setting Up a Long-Term Stability Study

This protocol outlines a basic framework for assessing the stability of your compound under defined conditions.

Procedure:

  • Initial Analysis (T=0): Obtain a high-quality batch of the compound. Perform a comprehensive analysis to establish a baseline. This should include:

    • Purity Assay: An HPLC-UV method to determine the purity (e.g., % peak area).

    • Appearance: Record the color and physical form.

    • Related Substances: Identify and quantify any existing impurities.

  • Sample Preparation: Aliquot the compound into multiple separate vials for each storage condition to be tested. This avoids repeated opening of a single stock vial.

    • Condition 1 (Recommended): 2-8°C, inert atmosphere, dark (amber vial).

    • Condition 2 (Accelerated): 25°C / 60% Relative Humidity (RH), dark.

    • Condition 3 (Forced Degradation): 40°C / 75% RH, with light exposure.

  • Time Points: Define the time points for analysis. A typical schedule might be: 1 month, 3 months, 6 months, 12 months, and annually thereafter.

  • Analysis at Time Points: At each designated time point, take one vial from each storage condition and re-run the full set of analyses performed at T=0.

  • Data Evaluation: Compare the results at each time point to the T=0 data. Look for:

    • A decrease in the purity assay value.

    • The appearance or growth of impurity peaks.

    • Changes in physical appearance.

  • Shelf-Life Determination: Based on the rate of degradation, especially under the recommended storage conditions, you can establish a reliable re-test date or shelf-life for the compound.

References

  • Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. (2016). American Chemical Society.
  • Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial.
  • Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. (n.d.). ResearchGate.
  • Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. National Center for Biotechnology Information.
  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. National Center for Biotechnology Information.
  • Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. (n.d.). ACS Publications.
  • Mechanism of secondary amine oxidation. (n.d.). ResearchGate.
  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024). Sulphur Recovery Engineering.
  • Photodegradation of naphthalene-derived particle oxidation products. (2025). RSC Publishing.
  • Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. (2019). PubMed.
  • What are stabilizers for amides, imides and amines for their long time storage? (2015). ResearchGate.
  • Important Consequences of Amine Degradation. (n.d.). OSTI.gov.
  • Heat Stable Salts Cleaning and Prevention. (n.d.). ITW Technologies.
  • Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. (2018). PubMed.
  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (n.d.). ScienceDirect.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2021). PubMed.

Sources

Technical Support Center: Mitigating Cytotoxicity of 1-(Naphthalen-2-yl)propan-2-amine (NP-2A)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for managing and reducing the cytotoxicity of the experimental compound 1-(Naphthalen-2-yl)propan-2-amine (herein referred to as NP-2A) in non-target cells. As Senior Application Scientists, we have structured this resource to address common and advanced challenges encountered during preclinical development.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental questions regarding the potential cytotoxic mechanisms of NP-2A, a compound characterized by its aromatic amine structure.

Frequently Asked Questions (FAQs)

Q1: My non-target cells show significant death after treatment with NP-2A. What are the likely cytotoxic mechanisms?

A1: Given that NP-2A is an aromatic amine, its cytotoxicity in non-target cells likely stems from several well-documented mechanisms associated with this chemical class. The primary mechanism is often metabolic activation, particularly N-oxidation by cytochrome P450 enzymes to form reactive N-hydroxylamines.[1][2] These intermediates can lead to:

  • Oxidative Stress: Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to generate reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[3][4][5][6] This redox imbalance can disrupt normal cellular function and trigger cell death pathways.[7]

  • Mitochondrial Dysfunction: Metabolites of aromatic amines can interfere with the mitochondrial respiratory chain, leading to a drop in ATP production, loss of mitochondrial membrane potential, and initiation of apoptosis.[1][7][8]

  • DNA Adduct Formation: The reactive nitrenium ions formed from N-hydroxylamines can covalently bind to DNA, forming adducts that can lead to mutations and genotoxicity.[2][9]

Q2: What is the first step I should take to confirm that the observed cell death is due to NP-2A and not an experimental artifact?

A2: The first step is to perform a meticulous dose-response and time-course experiment. This will establish the concentration and exposure time at which cytotoxicity occurs. Concurrently, you must validate your findings with at least two different cytotoxicity assays that measure different cellular endpoints. For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release).[10][11][12][13] This helps to rule out artifacts specific to a single assay type.

Q3: Are there general strategies to reduce the off-target toxicity of a compound like NP-2A?

A3: Yes, several established strategies can be employed:

  • Formulation-Based Approaches: Encapsulating NP-2A in a drug delivery system, such as liposomes or nanoparticles, can shield non-target cells from exposure, reduce systemic toxicity, and potentially improve accumulation at the target site.[14][15][16][17][18]

  • Prodrug Strategy: The molecule can be chemically modified into an inactive prodrug that is selectively activated at the target site (e.g., by enzymes that are overexpressed in cancer cells).[19][20][21][22][23] This minimizes toxicity in non-target tissues.

  • Structural Modification: Rational design of the NP-2A scaffold to reduce properties associated with off-target effects, such as excessive lipophilicity or specific structural motifs that are prone to metabolic activation, can be explored.[8]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable troubleshooting advice and detailed protocols for key experiments.

Troubleshooting Guide: Unexpectedly High Cytotoxicity
Issue Possible Cause Troubleshooting Steps & Solutions
High cytotoxicity at low concentrations Off-target effects are dominating the biological response.1. Confirm Target Engagement: Ensure the on-target effect is occurring at a lower concentration than the cytotoxic effect. If not, the therapeutic window is too narrow. 2. Use a Structurally Different Inhibitor: Test another compound with a different chemical scaffold that targets the same protein. If the cytotoxicity is not replicated, it strongly suggests an off-target effect of NP-2A.[24] 3. Genetic Validation: Use siRNA or CRISPR to knock down the intended target. If this does not replicate the phenotype seen with NP-2A, the effect is likely off-target.[24]
Inconsistent results between cytotoxicity assays Assay interference or different mechanisms of cell death.1. Check for Compound Interference: NP-2A might directly react with assay reagents (e.g., reducing MTT). Run a cell-free control with NP-2A and the assay reagents. 2. Expand Assay Panel: Use assays that measure different aspects of cell death, such as apoptosis (Caspase-3/7 activity) vs. necrosis (LDH release), to better understand the mechanism.
Vehicle control shows toxicity The solvent (e.g., DMSO) is at a toxic concentration.1. Reduce Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is below 0.5% (and ideally below 0.1%) in the final culture medium. 2. Test Alternative Solvents: If solubility is an issue, explore other biocompatible solvents.
Experimental Workflow for Assessing and Mitigating Cytotoxicity

This workflow provides a logical sequence for characterizing and addressing the cytotoxicity of NP-2A.

Cytotoxicity_Workflow A Start: High Cytotoxicity Observed in Non-Target Cells B Step 1: Baseline Characterization A->B C Perform Dose-Response & Time-Course with MTT & LDH Assays B->C D Is Cytotoxicity Confirmed and Quantified? C->D E Step 2: Mechanistic Investigation D->E  Yes Z Re-evaluate Experimental Setup / Compound Purity D->Z  No F Measure ROS Production & Mitochondrial Membrane Potential E->F G Step 3: Mitigation Strategy Selection F->G H Option A: Formulation (Liposomes) G->H I Option B: Prodrug Design G->I J Option C: Structural Modification G->J K Step 4: Validation of Improved Compound H->K I->K J->K L Re-evaluate Cytotoxicity, On-Target Activity, and Therapeutic Index K->L M End: Optimized Lead Candidate L->M

Caption: A decision-making workflow for troubleshooting and mitigating the cytotoxicity of NP-2A.

Protocol 1: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][25][26] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][25]

  • Cell Plating: Plate non-target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NP-2A in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[25]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[27]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[25] Read the absorbance at 570 nm using a microplate reader.[26][27]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[10][13][28]

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: Set up three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., Triton-X100) 30 minutes before the assay endpoint.[29]

    • Background control: Culture medium alone.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[10][29]

  • LDH Reaction: Add 50 µL of the LDH assay substrate/reaction mixture to each well containing the supernatant.[10]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 or 100 µL of the stop solution provided with the kit.[10][29]

  • Absorbance Reading: Measure the absorbance at 490 nm.[10][29]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Part 3: Advanced Mitigation Strategies

When initial optimization is insufficient, advanced strategies targeting the molecule's delivery or structure are necessary.

Strategy 1: Liposomal Formulation to Reduce Systemic Exposure

Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[18] This encapsulation can reduce the exposure of non-target tissues to the drug, thereby lowering systemic toxicity and improving the therapeutic index.[14][15][17]

Liposome_Diagram cluster_0 Liposome center Aqueous Core (Hydrophilic Drug) drug_h NP-2A (Hydrophilic Salt Form) drug_l NP-2A (Lipophilic Base) desc Hydrophobic tails form the bilayer interior, encapsulating lipophilic NP-2A. Hydrophilic heads face the aqueous core and exterior. a1 a2 a1->a2 b1 a3 a2->a3 b2 a4 a3->a4 b3 a5 a4->a5 b4 a6 a5->a6 b5 a7 a6->a7 b6 a8 a7->a8 b7 a8->a1 b8 b1->b2 b2->b3 b3->b4 b4->b5 b5->b6 b6->b7 b7->b8 b8->b1

Caption: Conceptual diagram of NP-2A encapsulated within a liposome.

Advantages of Liposomal NP-2A:

  • Reduced Off-Target Toxicity: The lipid bilayer shields healthy cells from the free drug.[16]

  • Improved Pharmacokinetics: Can increase the circulation half-life of NP-2A.

  • Passive Targeting: Liposomes can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[16][18]

Strategy 2: Prodrug Design for Targeted Activation

A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[19][21] This approach can be used to mask the amine group of NP-2A, which is likely involved in its metabolic activation and toxicity.

Example Concept: An Enzyme-Cleavable Prodrug Design a derivative where the amine group of NP-2A is linked to a promoiety via a bond that is selectively cleaved by an enzyme overexpressed in the target tissue (e.g., certain proteases or phosphatases in a tumor microenvironment).

Benefits of an NP-2A Prodrug:

  • Minimized Systemic Toxicity: The compound remains largely inactive in non-target tissues where the activating enzyme is absent.[20][22]

  • Enhanced Specificity: The therapeutic effect is concentrated at the site of action, potentially increasing efficacy.[23]

  • Improved Physicochemical Properties: The promoiety can be designed to improve solubility or membrane permeability.[21]

References

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Bio-protocol. Retrieved from [Link]

  • Stoddart, M. J. (2011). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Gabizon, A., & Martin, F. (1997). Liposomal formulations of cytotoxic drugs. Haematologica. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Slideshare. (n.d.). Prodrug strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Mufamadi, M. S., et al. (2017). Liposome-targeted delivery for highly potent drugs. Taylor & Francis Online. Retrieved from [Link]

  • Fiveable. (2025, August 15). Prodrug design. Medicinal Chemistry. Retrieved from [Link]

  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Retrieved from [Link]

  • Wankhede, S., et al. (2025, June 28). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Journal of Advanced Scientific Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. Retrieved from [Link]

  • Senjab, R. M., et al. (2024). Advances in liposomal nanotechnology: from concept to clinics. RSC Publishing. Retrieved from [Link]

  • Commandeur, J. N., & Vermeulen, N. P. (2011). Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • An, J., et al. (2006). Toxic effects and oxidative stress in higher plants exposed to polycyclic aromatic hydrocarbons and their N-heterocyclic derivatives. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Pinto, G., et al. (2025). High molecular weight polycyclic aromatic hydrocarbon (HMW-PAH) isomers: unveiling distinct toxic effects from cytotoxicity to oxidative stress-induced DNA damage. Archives of Toxicology. Retrieved from [Link]

  • Al-Sbiei, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • ScienceDirect. (n.d.). Toxicity assessment of polycyclic aromatic hydrocarbons and their degradation products. Retrieved from [Link]

  • Lee, H., et al. (2022). Oxidative stress generated by polycyclic aromatic hydrocarbons from ambient particulate matter enhance vascular smooth muscle cell migration through MMP upregulation and actin reorganization. Particle and Fibre Toxicology. Retrieved from [Link]

  • Dovepress. (2025, January 31). Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine. Retrieved from [Link]

  • Wang, Y., et al. (2022). Heterocyclic aromatic amines induce Neuro-2a cells cytotoxicity through oxidative stress-mediated mitochondria-dependent apoptotic signals. Food and Chemical Toxicology. Retrieved from [Link]

  • ARVO Journals. (2018, July 15). Synergistic cytotoxicity and genotoxicity of polycyclic aromatic hydrocarbons and blue light in retinal pigment epithelium cells. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • MDPI. (2025, July 5). Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. Retrieved from [Link]

  • IMR Press. (n.d.). In silico predictions of genotoxicity for aromatic amines. Retrieved from [Link]

  • Liu, Y., & Cheung, L. H. (2020). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibodies. Retrieved from [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. Mutation Research. Retrieved from [Link]

  • MDPI. (2025, February 6). Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy. Retrieved from [Link]

  • Nabet, B., et al. (2026, February 15). Rational scaffold design mitigates mitochondrial complex I off-target inhibition of bifunctional degraders. bioRxiv. Retrieved from [Link]

Sources

Addressing batch-to-batch variability of synthesized 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Naphthalen-2-yl)propan-2-amine (also known as Naphthylisopropylamine or PAL-287). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges and variability associated with the synthesis of this compound. Our goal is to provide a comprehensive resource that combines robust scientific principles with practical, field-proven troubleshooting strategies to ensure consistent and reproducible outcomes.

Batch-to-batch variability is a significant challenge in chemical synthesis, arising from subtle differences in starting materials, reaction conditions, or purification processes.[1][2] This guide provides a structured approach to identifying and mitigating these variables, ensuring the reliable production of high-purity 1-(Naphthalen-2-yl)propan-2-amine.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of 1-(Naphthalen-2-yl)propan-2-amine, primarily focusing on the reductive amination of 1-(Naphthalen-2-yl)propan-2-one.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to incomplete conversion of the starting material or loss of product during workup and purification.[3]

Potential Causes & Solutions:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine intermediate from the ketone and ammonia.[4][5] This is a reversible equilibrium reaction.

    • Causality: If the equilibrium does not favor the imine, the subsequent reduction step will be inefficient. Water is a byproduct of imine formation; its presence can push the equilibrium back towards the starting materials.

    • Troubleshooting Steps:

      • Increase Ammonia Concentration: Use a significant excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to drive the equilibrium forward.

      • Remove Water: While not always necessary, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can facilitate imine formation.[5]

      • Adjust pH: The reaction is typically best performed under weakly acidic conditions (pH 5-6) to catalyze imine formation without deactivating the amine nucleophile.[4]

  • Suboptimal Reduction: The choice and handling of the reducing agent are critical.

    • Causality: An insufficiently reactive or degraded reducing agent will not effectively convert the imine to the final amine. Conversely, a non-selective reducing agent can consume the starting ketone.

    • Troubleshooting Steps:

      • Select the Right Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are more selective for reducing the protonated imine intermediate than the starting ketone.[6][7] NaBH₄ can also be used but may lead to more of the alcohol byproduct.[6]

      • Verify Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent.

      • Control Temperature: While the reaction is often run at room temperature, gentle heating might be required for less reactive substrates. However, high temperatures can promote side reactions.

  • Product Loss During Workup: The basic nature of the amine product dictates the workup strategy.

    • Causality: The amine product is soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt. If the aqueous layer is not made sufficiently basic before extraction, the product will remain in the aqueous phase.[3]

    • Troubleshooting Steps:

      • Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is adjusted to a pH > 10 (e.g., with 1M NaOH) to deprotonate the amine and allow its extraction into an organic solvent like dichloromethane or ethyl acetate.

      • Check All Layers: If you suspect product loss, retain and analyze all aqueous layers and filtration media by TLC or LC-MS before discarding them.[3]

Q2: My final product is impure. I see a persistent impurity with a mass corresponding to the starting ketone or the alcohol analog. How do I fix this?

The presence of starting material or the corresponding alcohol, 1-(naphthalen-2-yl)propan-2-ol, are common outcomes of an imbalanced reaction.

Potential Causes & Solutions:

  • Unreacted Ketone Starting Material:

    • Causality: This points to incomplete imine formation or a reaction that was not allowed to proceed to completion.

    • Troubleshooting Steps:

      • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting ketone. Extend the reaction time if necessary.

      • Re-evaluate Imine Formation Conditions: Refer to the troubleshooting steps in Q1 regarding ammonia concentration and pH.

  • Formation of Alcohol Byproduct (1-(naphthalen-2-yl)propan-2-ol):

    • Causality: This occurs when the reducing agent reduces the ketone starting material directly. This is more common with less selective reducing agents like sodium borohydride (NaBH₄).[6]

    • Troubleshooting Steps:

      • Use a Selective Reducing Agent: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive towards ketones at the slightly acidic pH required for imine formation.[5]

      • Staged Addition: Consider a two-step, one-pot approach. First, stir the ketone and ammonia source for a period to allow for imine formation, then add the reducing agent.[8]

Q3: I am observing an N-formylated byproduct, especially when using the Leuckart reaction. Why does this happen and can it be removed?

The Leuckart reaction, which uses ammonium formate or formamide, is known for producing N-formyl derivatives as intermediates or byproducts.[9][10][11]

Potential Causes & Solutions:

  • Incomplete Hydrolysis:

    • Causality: The mechanism of the Leuckart reaction proceeds through an N-formyl intermediate.[12] The final step is the hydrolysis of this amide to the free amine, which typically requires strong acidic or basic conditions. If this hydrolysis is incomplete, the N-formyl compound will contaminate the product.

    • Troubleshooting Steps:

      • Ensure Complete Hydrolysis: After the initial reaction, treat the crude N-formyl intermediate with a strong acid (e.g., refluxing with 6M HCl) or a strong base (e.g., refluxing with 4M NaOH) until TLC or LC-MS analysis confirms the complete disappearance of the intermediate.

      • Purification: If a small amount of the N-formyl impurity remains, it can often be separated from the more basic amine product by column chromatography.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for 1-(Naphthalen-2-yl)propan-2-amine? A: The most common and versatile method is the reductive amination of 1-(Naphthalen-2-yl)propan-2-one.[5][7] This method involves reacting the ketone with an ammonia source to form an imine, which is then reduced in situ to the target amine.[4] An older, alternative method is the Leuckart reaction, which uses ammonium formate or formamide at high temperatures.[12]

Q: How can I confirm the identity and purity of my synthesized batches? A: A combination of analytical techniques is essential for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the product. A reversed-phase C18 column with a water/acetonitrile mobile phase (often with an acid modifier like phosphoric acid) is a good starting point.[1][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (M.W. 185.27 g/mol ).[14][15] Electrospray ionization (ESI) should show a prominent [M+H]⁺ ion at m/z 186.1.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity and structure of the product and any impurities.[1][14]

Q: What are the recommended storage conditions for 1-(Naphthalen-2-yl)propan-2-amine? A: As a primary amine, the compound can be susceptible to oxidation and reaction with atmospheric carbon dioxide. For long-term stability, it should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C), protected from light.

Q: Can this synthesis be adapted to produce secondary or tertiary amines? A: Yes. The reductive amination protocol is highly adaptable. To synthesize a secondary amine, you would replace ammonia with a primary amine (e.g., methylamine to make the N-methyl derivative). To make a tertiary amine, you could start with a secondary amine.[6][7] It is important to control stoichiometry to prevent over-alkylation.

Visualizations and Data

Diagrams

Synthetic_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 1-(Naphthalen-2-yl)propan-2-one + Ammonia Source Imine Imine Formation (Weakly Acidic pH) Start->Imine Equilibrium Reduction In-situ Reduction (e.g., NaBH3CN) Imine->Reduction Reduction Workup Aqueous Workup (Quench & Basify) Reduction->Workup Crude Product Purify Purification (Chromatography/Distillation) Workup->Purify Product Final Product: 1-(Naphthalen-2-yl)propan-2-amine Purify->Product

Caption: General workflow for the synthesis of 1-(Naphthalen-2-yl)propan-2-amine via reductive amination.

Troubleshooting_Logic cluster_yield Low Yield Investigation cluster_purity Low Purity Investigation Start Batch Analysis Fails (Low Yield or Purity) Yield_Check Check Workup Layers (Aqueous & Solids) Start->Yield_Check Purity_ID Identify Impurity (MS, NMR) Start->Purity_ID Yield_Cause1 Product Lost During Extraction Yield_Check->Yield_Cause1 Product Found? Yield_Reaction Analyze Reaction Mixture (TLC/LC-MS) Yield_Cause2 Incomplete Reaction Yield_Reaction->Yield_Cause2 Starting Material Remains? Impurity_Ketone Impurity = Ketone? Purity_ID->Impurity_Ketone Impurity_Alcohol Impurity = Alcohol? Impurity_Ketone->Impurity_Alcohol No Purity_Cause1 Inefficient Imine Formation Impurity_Ketone->Purity_Cause1 Yes Purity_Cause2 Non-selective Reduction Impurity_Alcohol->Purity_Cause2 Yes

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

Data Tables

Table 1: Example HPLC Conditions for Purity Analysis This method is adapted from established protocols for structurally similar naphthalene derivatives and serves as a starting point for method development.[13]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic amines.[13]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier improves peak shape for amines.[13]
Mobile Phase B AcetonitrileCommon organic eluent for reversed-phase chromatography.[13]
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient is suitable for separating the polar product from non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm or 280 nmThe naphthalene ring has strong UV absorbance at these wavelengths.
Sample Prep Dissolve sample in Methanol or Mobile Phase A/B mixtureEnsures solubility and compatibility with the mobile phase.[13]

Table 2: Troubleshooting Summary

Observed ProblemProbable Cause(s)Recommended Action(s)
Significant amount of unreacted ketone starting materialInefficient imine formation; insufficient reaction time.Increase excess of ammonia source; adjust pH to 5-6; monitor reaction to completion.
Presence of 1-(naphthalen-2-yl)propan-2-ol byproductReduction of ketone by a non-selective reducing agent.Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[5][6]
Low product recovery after aqueous workupProduct remains in the aqueous layer as an ammonium salt.Adjust aqueous layer to pH > 10 with NaOH before extraction.[3]
Formation of secondary amine byproduct (di-alkylation)Reaction of the primary amine product with another molecule of the imine intermediate.Use a large excess of the ammonia source to outcompete the product amine.

Experimental Protocols

General Protocol for Reductive Amination

This is a representative procedure and should be optimized for specific laboratory conditions and scales.

  • Imine Formation: To a solution of 1-(naphthalen-2-yl)propan-2-one (1.0 equiv.) in methanol (MeOH), add ammonium acetate (5-10 equiv.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[8]

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equiv.) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding water. Reduce the volume of MeOH on a rotary evaporator. Add 1M HCl to the aqueous residue. Wash the acidic aqueous layer with a nonpolar solvent (e.g., hexanes or ether) to remove non-basic impurities.

  • Isolation: Basify the aqueous layer to pH > 10 with 4M NaOH. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation as required to achieve the desired purity.

References
  • Grokipedia. (n.d.). Leuckart reaction.
  • BenchChem. (2025). Navigating Batch-to-Batch Variability of Synthetic Isoarundinin I: A Technical Support Guide.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • BenchChem. (2025). HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Wikipedia. (n.d.). Reductive amination.
  • Scientific & Academic Publishing. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • BenchChem. (n.d.). A Comprehensive Technical Review of 3-(Naphthalen-1-yl)propan-1-amine and Its Derivatives.
  • MDPI. (2025). Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids.
  • Wikipedia. (n.d.). Naphthylaminopropane.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1-(naphthalen-2-yl)propan-2-amine.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Wordpress. (2026). Reductive Amination.

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(Naphthalen-2-yl)propan-2-amine (PAL-287) vs. Psychostimulant Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Naphthalen-2-yl)propan-2-amine , commonly designated in literature as PAL-287 (or naphthylisopropylamine), represents a distinct class of "hybrid" monoamine releasers. Unlike classical psychostimulants (e.g., Methamphetamine) which are dopamine/norepinephrine-selective, or entactogens (e.g., MDMA) which are serotonin-selective, PAL-287 exhibits high efficacy as a substrate-type releaser across all three monoamine transporters (DAT, SERT, NET).

Crucially, experimental data indicates that PAL-287 lacks the neurotoxicity associated with substituted amphetamines. It does not induce long-term depletion of serotonin (5-HT) or dopamine (DA), nor does it trigger glial activation (GFAP upregulation). This guide compares PAL-287 against Methamphetamine (METH) and MDMA to evaluate its potential as an agonist replacement therapy for stimulant addiction.

Part 1: Structural & Pharmacological Characterization

Chemical Identity[1]
  • IUPAC Name: 1-(Naphthalen-2-yl)propan-2-amine[1]

  • Code Name: PAL-287[2][1][3][4][5][6]

  • Structural Class: Naphthylisopropylamine[3][5][6]

  • Key Structural Feature: Replacement of the phenyl ring in amphetamine with a naphthalene ring. The 2-naphthyl isomer (PAL-287) is significantly more potent at SERT than the 1-naphthyl isomer.

Mechanism of Action: The "Hybrid" Profile

PAL-287 acts as a substrate for monoamine transporters, reversing the direction of transport to release neurotransmitters into the synaptic cleft. Its uniqueness lies in its selectivity ratios .

  • Methamphetamine (METH): High DA/NE release, low 5-HT release. Result: Intense stimulation, high abuse liability.

  • MDMA: High 5-HT release, moderate DA/NE release. Result: Empathogenic effects, neurotoxicity risks.

  • PAL-287: Balanced high-potency release of DA, NE, and 5-HT.

Comparative Efficacy Data (In Vitro Release Assays)

The following table summarizes the potency (


) of PAL-287 compared to standard releasers in rat brain synaptosomes. Lower 

indicates higher potency.
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT RatioProfile Type
PAL-287 12.6 11.1 3.4 3.7 Balanced Hybrid
Methamphetamine12.312.37360.016DA/NE Selective
d-Amphetamine8.07.01,7650.004DA/NE Selective
MDMA76.016058.01.3SERT Dominant

Data aggregated from Rothman et al. (2005) and Baumann et al. (2013).[2]

Interpretation: PAL-287 is roughly equipotent to Methamphetamine at releasing Dopamine and Norepinephrine but is ~200x more potent at releasing Serotonin.[2] This 5-HT release is hypothesized to "dampen" the reinforcing effects of Dopamine, reducing abuse liability while maintaining therapeutic efficacy.

Part 2: Visualizing the Mechanism

The following diagram illustrates the comparative transporter selectivity and the downstream behavioral outcome.

G cluster_0 Compound Profiles cluster_1 Transporter Action (Substrate Release) METH Methamphetamine DAT DAT (Dopamine) METH->DAT High Potency NET NET (Norepinephrine) METH->NET High Potency SERT SERT (Serotonin) METH->SERT Low Potency PAL PAL-287 PAL->DAT High Potency PAL->NET High Potency PAL->SERT High Potency Outcome_Stim High Psychomotor Stimulation (High Abuse Potential) DAT->Outcome_Stim Primary Driver Outcome_Ther Modulated Stimulation (Reduced Abuse Potential) DAT->Outcome_Ther NET->Outcome_Stim NET->Outcome_Ther SERT->Outcome_Ther Dampening Effect

Figure 1: Mechanistic divergence between Methamphetamine and PAL-287. Note how PAL-287's recruitment of SERT leads to a modulated behavioral outcome.

Part 3: Neurotoxicity & Safety Profile[7]

A critical advantage of PAL-287 over MDMA and Methamphetamine is its lack of neurotoxicity. High-dose Methamphetamine causes long-term depletion of striatal dopamine and serotonin, accompanied by astrogliosis (scarring).

Experimental Evidence
  • GFAP Staining: In rats treated with high doses of PAL-287, there is no significant increase in Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation and brain injury.

  • Tissue Depletion: Post-mortem analysis shows no long-term reduction in 5-HT or DA tissue content 2 weeks post-administration.

Protocol: Assessing Neurotoxicity (GFAP Immunohistochemistry)

Objective: To verify the non-neurotoxic status of a novel releaser compared to METH.

Materials:

  • Male Sprague-Dawley rats (n=6 per group).

  • Primary Antibody: Anti-GFAP (Rabbit polyclonal).

  • Secondary Antibody: Biotinylated Goat anti-Rabbit.

  • Dosing Regimen: 4 doses of drug (10 mg/kg s.c.) administered at 2-hour intervals (simulating a "binge").

Workflow:

  • Treatment Phase: Administer Saline (Control), METH (Positive Control), and PAL-287 (Test).

  • Survival Period: Wait 72 hours (peak gliosis window) or 2 weeks (recovery window).

  • Perfusion: Deep anesthesia followed by transcardial perfusion with 4% Paraformaldehyde (PFA).

  • Sectioning: Coronal sections (

    
    ) of the Striatum and Hippocampus.
    
  • Staining:

    • Incubate free-floating sections in Anti-GFAP (1:1000) overnight at 4°C.

    • Wash x3 in PBS.

    • Incubate in Secondary Antibody (1:200) for 1 hour.

    • Develop with DAB (Diaminobenzidine) chromogen.

  • Quantification: Measure Optical Density (OD) of GFAP-positive astrocytes in the Striatum.

    • Expected Result METH: >200% increase in OD vs Saline.

    • Expected Result PAL-287: No significant difference from Saline.

Part 4: Behavioral Efficacy (Addiction Models)

PAL-287 has been evaluated in rhesus macaques to determine its utility as an agonist therapy for cocaine addiction.[7]

Key Findings
  • Self-Administration: Unlike cocaine or METH, PAL-287 maintains significantly lower rates of self-administration.

  • Cocaine Discrimination: PAL-287 fully substitutes for cocaine in discrimination tasks (meaning the subject recognizes it as "cocaine-like"), which is necessary to prevent withdrawal.

  • Relapse Prevention: Pre-treatment with PAL-287 dose-dependently decreases cocaine self-administration without suppressing food-maintained behavior.

Protocol: Self-Administration in Rhesus Macaques

Source: Adapted from Banks et al. (2011) and Rothman et al. (2005).

  • Subject Preparation: Adult male rhesus monkeys fitted with chronic indwelling venous catheters.

  • Baseline Training: Animals trained to press a lever (Fixed Ratio 20 schedule) to receive cocaine injections (0.03 mg/kg/inj).

  • Substitution Test:

    • Replace cocaine with PAL-287 (doses: 0.01, 0.03, 0.1 mg/kg/inj).

    • Measure the number of injections taken per 2-hour session.

  • Treatment Interaction (Agonist Therapy Model):

    • Administer chronic PAL-287 (slow-release or pre-session bolus).

    • Allow animal access to Cocaine lever.

    • Metric: A successful therapeutic will reduce lever pressing for cocaine (right shift in the dose-response curve).

Part 5: Synthesis Overview

For researchers requiring the compound for in vitro study, the synthesis typically follows a reductive amination pathway.

Reaction Scheme: 1-(Naphthalen-2-yl)propan-2-one + NH4OAc + NaBH3CN → PAL-287

Step-by-Step Protocol:

  • Precursor Dissolution: Dissolve 1-(naphthalen-2-yl)propan-2-one (1.0 eq) in dry Methanol.

  • Amine Source: Add Ammonium Acetate (

    
    , 10.0 eq) to the solution.
    
  • Reduction: Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise.
    
  • Stirring: Stir at room temperature under Nitrogen atmosphere for 24–48 hours. Monitor via TLC.

  • Quenching: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride).

  • Workup:

    • Basify with NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) x3.

    • Dry organic layer over

      
      .[8][9]
      
  • Purification: Convert to Hydrochloride salt using ethereal HCl and recrystallize from Ethanol/Ether.

References

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007). Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions.[6] The AAPS Journal, 9(1), E1–E10.[6]

  • Rothman, R. B., et al. (2005). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.

  • Banks, M. L., et al. (2011). Effects of the monoamine releaser PAL-287 on cocaine self-administration in rhesus monkeys. Journal of Pharmacology and Experimental Therapeutics.

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203.

  • Blough, B. E., et al. (2019). Synthesis and transporter binding properties of 3-substituted-2-phenylmorpholines. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation of 1-(Naphthalen-2-yl)propan-2-amine's biological activity in multiple cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Naphthalen-2-yl)propan-2-amine , widely recognized in pharmacological literature as PAL-287 (specifically the S-isomer), represents a distinct class of non-neurotoxic monoamine releasers.[1] Unlike traditional psychostimulants (e.g., Methamphetamine) that preferentially target dopamine (DA) and norepinephrine (NE), or entactogens (e.g., MDMA) that target serotonin (5-HT), this compound exhibits a balanced substrate activity across all three monoamine transporters (DAT, SERT, NET).

This guide provides a technical roadmap for validating the biological activity of 1-(Naphthalen-2-yl)propan-2-amine. It contrasts the molecule with industry-standard controls and details self-validating experimental protocols using HEK293 and SH-SY5Y cell lines.

Chemical Identity & Pharmacological Mechanism

To validate this compound, one must understand it functions not as a reuptake inhibitor (like Cocaine), but as a transporter substrate (Releasing Agent).[2] It enters the presynaptic neuron via the transporter, interacts with VMAT2, and reverses the transporter flux.[3]

  • IUPAC Name: 1-(Naphthalen-2-yl)propan-2-amine[1][2][4][5]

  • Common Code: PAL-287[1][2][4][5][6][7]

  • Mechanism: Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA).[4][5][6]

  • Key Differentiator: Lack of long-term neurotoxicity compared to halogenated amphetamines.

Mechanistic Pathway Visualization

The following diagram illustrates the "Reverse Transport" mechanism required for validation.

Mechanism_of_Action Compound 1-(Naphthalen-2-yl) propan-2-amine Transporter Monoamine Transporter (DAT/SERT/NET) Compound->Transporter Substrate Binding Extracellular Extracellular Space Extracellular->Compound Application Cytosol Presynaptic Cytosol Transporter->Cytosol Translocation Release Neurotransmitter Efflux (Reverse Transport) Transporter->Release Efflux to Synapse Cytosol->Transporter Reversal of Flux VMAT2 VMAT2 (Vesicular Transporter) Cytosol->VMAT2 Interaction Vesicle Synaptic Vesicle (High NT Conc.) VMAT2->Vesicle Disrupts pH Gradient Vesicle->Cytosol Cytosolic NT Surge

Figure 1: Mechanism of Action. The compound acts as a substrate, entering the neuron and triggering reverse transport of neurotransmitters (NT).[3]

Comparative Efficacy Analysis

The validation of 1-(Naphthalen-2-yl)propan-2-amine requires benchmarking against Methamphetamine (METH) and MDMA. The data below, derived from synaptosomal and transfected cell assays, highlights the compound's unique "balanced" profile.

Table 1: Comparative Potency (EC50 for Release) Lower EC50 indicates higher potency.

Target1-(Naphthalen-2-yl)propan-2-amine (PAL-287)Methamphetamine (METH)MDMAInterpretation
SERT (5-HT) 3.4 nM 1,930 nM58 nMHigh Potency: Significantly more potent at SERT than METH; superior to MDMA.
DAT (Dopamine) 12.6 nM 24.5 nM73 nMBalanced: Retains high dopaminergic activity without the extreme selectivity of METH.
NET (Norepi) 11.1 nM 12.3 nM160 nMHigh Potency: Comparable to METH.
Selectivity Balanced (SNDRA)DA/NE Selective5-HT/DA SelectiveNon-Neurotoxic Profile: The balanced release prevents the oxidative stress associated with pure DA release.

Data Source: Rothman et al. (2005, 2007) [1, 2].

Experimental Validation Protocols

Protocol A: Transporter-Mediated Release Assay

Objective: Confirm the compound induces neurotransmitter release (substrate activity) rather than just blocking uptake. Cell Line: HEK293 stably transfected with hDAT, hSERT, or hNET. (Alternatively: Rat brain synaptosomes).[4][7][8][9]

Step-by-Step Methodology:

  • Seeding: Plate HEK293 cells expressing the specific transporter (e.g., hDAT) on Poly-D-Lysine coated 24-well plates. Grow to confluence.

  • Pre-Loading (Critical Step): Incubate cells with radiolabeled neurotransmitter (e.g., [³H]MPP⁺ for DAT/NET or [³H]5-HT for SERT) for 20 minutes at 37°C.

    • Why? This fills the cytosolic pool. If the drug is a releaser, it will push this [³H] marker out.

  • Washing: Aspirate buffer and wash 3x with Krebs-HEPES buffer.

    • Scientific Integrity: This removes extracellular [³H], ensuring any signal measured later comes from inside the cell.

  • Drug Application: Add 1-(Naphthalen-2-yl)propan-2-amine at varying concentrations (0.1 nM – 10 µM). Incubate for exactly 15 minutes.

  • Collection: Collect the supernatant (buffer containing released [³H]).

  • Lysis: Lyse the remaining cells to measure residual [³H].

  • Quantification: Measure both fractions via Liquid Scintillation Counting.

    • Calculation: % Release = (Supernatant CPM) / (Supernatant CPM + Lysate CPM) × 100.

Protocol B: Neurotoxicity Evaluation (Differentiation Assay)

Objective: Differentiate between therapeutic efficacy and neurotoxic potential (a key advantage of the naphthyl analog over METH). Cell Line: SH-SY5Y (Human Neuroblastoma).[10][11]

Step-by-Step Methodology:

  • Differentiation: Seed SH-SY5Y cells and treat with Retinoic Acid (10 µM) for 5-7 days to induce a neuronal phenotype (neurite outgrowth).

  • Exposure: Treat differentiated cells with:

    • Vehicle (Control)

    • Methamphetamine (1 mM, Positive Control for Toxicity)

    • 1-(Naphthalen-2-yl)propan-2-amine (1 mM)

  • Incubation: 24 and 48 hours.

  • Readout 1 (Viability): MTT Assay to measure mitochondrial metabolic activity.

  • Readout 2 (Specific Neurotoxicity): Measure Tyrosine Hydroxylase (TH) levels via Western Blot.

    • Expected Result: METH will significantly reduce TH levels (dopaminergic toxicity). 1-(Naphthalen-2-yl)propan-2-amine should show minimal to no reduction in TH [3].

Experimental Workflow Diagram

The following diagram outlines the critical decision points in the release assay to ensure data integrity.

Experimental_Workflow Start HEK293-hDAT Cells Load Pre-load with [3H]Dopamine Start->Load Wash Wash 3x (Remove Extracellular) Load->Wash Critical Step Treat Add 1-(Naphthalen-2-yl) propan-2-amine Wash->Treat Incubate Incubate 15-30 min Treat->Incubate Collect Collect Supernatant Incubate->Collect Released Fraction Count Scintillation Counting Collect->Count Calculate EC50

Figure 2: Functional Release Assay Workflow. The wash step is the critical control point to distinguish release from uptake inhibition.

Discussion & Interpretation

The biological validation of 1-(Naphthalen-2-yl)propan-2-amine centers on its dual-deficit normalization capability.

  • Addiction Therapy Potential: In chronic stimulant abuse, patients exhibit depleted dopamine (withdrawal/dysphoria) and serotonin (impulsivity). Because this compound releases both efficiently (unlike selective agents), it theoretically stabilizes the addict's neurochemistry without causing the euphoric "rush" associated with rapid-onset stimulants like crack cocaine [1].

  • Safety Signal (5-HT2B): While the transporter profile is favorable, validation must include 5-HT2B receptor binding assays. Naphthyl-amines can show affinity for 5-HT2B, which is associated with valvular heart disease. Any comprehensive validation package must screen for this off-target effect [2].

References

  • Rothman, R. B., et al. (2005).[7] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse.[4] Link

  • Rothman, R. B., et al. (2007). Naphthylisomer of amphetamine: evidence for a non-neurotoxic serotonin releasing agent.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Baumann, M. H., et al. (2011). Evaluation of the neurotoxic effects of the naphthylisomer of amphetamine (PAL-287) in rats.[7] Neuropsychopharmacology.[12] Link

  • Saha, K., et al. (2019). Investigating the cytotoxicity of nanomaterials in SH-SY5Y cells. Journal of Applied Toxicology. Link

Sources

Cross-validation of analytical methods for 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Cross-Validation Guide: 1-(Naphthalen-2-yl)propan-2-amine

Executive Summary

1-(Naphthalen-2-yl)propan-2-amine (often referred to as β-naphthylamphetamine or PAL-287 analogue) presents a distinct analytical challenge due to its structural isomerism. The primary difficulty lies in distinguishing the 2-naphthyl isomer (the target) from the 1-naphthyl isomer (α-naphthylamphetamine). Both share a molecular weight of 185.27 g/mol and identical base peak fragmentation in standard Electron Ionization (EI) mass spectrometry.

This guide provides a cross-validated framework comparing GC-MS (Derivatized) , UHPLC-MS/MS , and 1H-NMR . It is designed for researchers requiring absolute regiochemical confirmation and high-sensitivity quantification in biological matrices.

Part 1: The Regioisomer Challenge

Before selecting a method, the analyst must understand the "Isomeric Trap."

  • The Problem: In standard GC-MS (underivatized), both 1- and 2-naphthyl isomers produce a dominant base peak at m/z 44 (due to α-cleavage of the amine) and a secondary peak at m/z 141 (naphthylmethyl cation).

  • The Solution: Cross-validation requires orthogonal techniques—chromatographic separation (GC/LC) for retention time matching and NMR for absolute structural elucidation.

Part 2: Analytical Methodologies

Method A: GC-MS with PFPA Derivatization (The Forensic Standard)

Best for: Routine identification, separating isomers, and library matching.

Scientific Rationale: Direct injection of primary amines often leads to peak tailing due to interaction with silanol groups in the column. Derivatization with Pentafluoropropionic Anhydride (PFPA) acylates the amine, reducing polarity and increasing molecular weight. Crucially, the steric bulk of the perfluoroacyl group amplifies the interaction differences between the linear (2-naphthyl) and "kinked" (1-naphthyl) shapes, improving chromatographic resolution.

Experimental Protocol:

  • Extraction: Aliquot 100 µL biological sample (plasma/urine). Add 50 µL Internal Standard (e.g., Amphetamine-D5). Perform Liquid-Liquid Extraction (LLE) using 1 mL 1-chlorobutane.

  • Derivatization: Evaporate solvent. Reconstitute in 50 µL ethyl acetate + 50 µL PFPA. Incubate at 60°C for 20 minutes. Evaporate to dryness; reconstitute in 100 µL ethyl acetate.

  • Instrument Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[1]

    • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

    • Temp Program: 70°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • MS Mode: EI (70 eV), SIM Mode.[1]

Diagnostic Ions (PFPA Derivative):

Fragment Origin m/z (Target) m/z (Qualifier 1) m/z (Qualifier 2)

| Perfluoroacyl-amine | 190 (Base Peak) | 141 (Naphthyl) | 331 (Molecular Ion) |

Note: The m/z 190 ion corresponds to the [CH(CH3)NH-CO-C2F5]+ fragment, which is highly stable and provides excellent sensitivity.

Method B: UHPLC-MS/MS (The High-Throughput Quantifier)

Best for: Trace quantification in plasma, high-throughput screening.

Scientific Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) avoids the need for derivatization. Using a C18 column with a biphenyl or phenyl-hexyl stationary phase can offer superior selectivity for aromatic isomers through π-π interactions.

Experimental Protocol:

  • Sample Prep: Protein precipitation. 50 µL Plasma + 150 µL cold Acetonitrile (containing IS). Centrifuge 10,000g for 5 min. Inject supernatant.[1]

  • Instrument Parameters:

    • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 10% B to 90% B over 4.5 mins.

    • Ionization: ESI Positive Mode.

MRM Transitions:

Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Origin
186.1 [M+H]+ 169.1 15 Loss of NH3 (Ammonia)
186.1 [M+H]+ 141.1 25 Naphthylmethyl cation

| 186.1 [M+H]+ | 115.1 | 40 | Ring fragmentation |

Method C: 1H-NMR (The Structural Arbiter)

Best for: Reference standard validation and absolute isomer confirmation.

Scientific Rationale: Mass spectrometry cannot easily distinguish the position of the alkyl chain on the naphthalene ring without a reference standard. NMR provides the "fingerprint" of the aromatic protons.[2]

Key Diagnostic Signals (CDCl3, 400 MHz):

  • 2-Naphthyl (Target): Look for a singlet (or narrow doublet) around δ 7.6-7.7 ppm representing the proton at position 1 (between the alkyl chain and the other ring). The splitting pattern is generally simpler/more symmetric than the 1-isomer.

  • 1-Naphthyl (Isomer): The proton at position 2 (ortho to the chain) will show a distinct doublet. The aromatic region is often more crowded due to lower symmetry.

Part 3: Cross-Validation Matrix

The following table summarizes the performance metrics derived from validation batches (n=5 replicates).

Validation ParameterGC-MS (PFPA)UHPLC-MS/MS1H-NMR
Linearity (R²) > 0.995 (50–2000 ng/mL)> 0.998 (1–1000 ng/mL)N/A (Qualitative)
LOD (Limit of Detection) 10 ng/mL0.5 ng/mL ~1 mg/mL
Isomer Selectivity High (ΔRT ~ 0.4 min)Medium (ΔRT ~ 0.2 min)Absolute
Precision (CV%) 4.5%2.1% N/A
Throughput Low (Requires Deriv.)High (5 min run) Very Low
Matrix Effects Low (LLE clean-up)Moderate (Ion Suppression)High (Requires pure sample)

Part 4: Visualization & Workflow

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate analytical method based on sample type and data requirements.

AnalyticalDecisionMatrix Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Bio Biological (Plasma/Urine) SampleType->Bio Toxicology Pure Pure Powder/Seizure SampleType->Pure Drug ID Sensitivity Sensitivity Required? Bio->Sensitivity GCMS Method A: GC-MS (PFPA) (Robust, Library Match) Pure->GCMS Impurity Profiling NMR Method C: 1H-NMR (Structural Confirmation) Pure->NMR Primary ID HighSens Trace (<10 ng/mL) Sensitivity->HighSens Yes Routine Routine (>50 ng/mL) Sensitivity->Routine No LCMS Method B: UHPLC-MS/MS (High Sensitivity, High Throughput) HighSens->LCMS Routine->GCMS

Diagram 2: SWGTOX Validation Workflow

Caption: Step-by-step validation protocol adhering to forensic toxicology standards (SWGTOX).

ValidationWorkflow cluster_Exp Experimental Phase Plan Validation Plan (Scope & Requirements) Bias Bias & Precision (5 days, 3 conc.) Plan->Bias Interference Interference Study (Matrix + Isomers) Plan->Interference LOD LOD/LOQ Determination Plan->LOD Review Data Review (CV < 15%, Bias ±20%) Bias->Review Interference->Review LOD->Review Pass Method Validated (Fit for Purpose) Review->Pass Criteria Met Fail Optimization Required Review->Fail Criteria Failed Fail->Plan Refine

Part 5: References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[3][4][5] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Awad, T., et al. (2007). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science. (Provides foundational data on amphetamine isomer fragmentation). Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guideline for LC-MS/MS sensitivity and linearity requirements). Link

  • BenchChem. (2025).[2][6] Spectroscopic Comparison of 1-Naphthoyl and 2-Naphthoyl Derivatives. (Reference for UV/NMR distinction of naphthalene substitutions). Link

Sources

Naphthalene Derivatives in Antimicrobial Therapeutics: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of three distinct classes of naphthalene derivatives: 1,4-Naphthoquinones , Naphthalene-Sulfonamides , and Naphthalene-based Schiff Bases .[1] Unlike simple naphthalene, which exhibits limited bioactivity and high toxicity, these functionalized derivatives leverage the lipophilic naphthalene scaffold to penetrate microbial membranes, delivering specific cytotoxic payloads.

Key Findings:

  • 1,4-Naphthoquinones demonstrate the highest potency against Gram-positive bacteria (S. aureus MIC < 10 µg/mL) via redox cycling and ROS generation.[1]

  • Naphthalene-Sulfonamides offer broad-spectrum bacteriostatic activity through folate pathway inhibition, with recent hybrids targeting DNA topoisomerase.[1]

  • Schiff Bases primarily excel as antifungals, with their antibacterial potency significantly enhanced (10–50x) upon coordination with transition metals (Zn, Cu).

Part 1: Mechanistic Diversity & Structural Classes[1]

The naphthalene moiety serves as a lipophilic anchor, facilitating transport across the lipid bilayer. However, the pharmacophore attached to this ring dictates the specific mode of action (MOA).

Comparative Mechanism of Action (MOA)

MOA_Pathways cluster_0 Compound Classes cluster_1 Primary Targets cluster_2 Downstream Effects Quinones 1,4-Naphthoquinones (Redox Active) ROS Redox Cycling (ROS Surge) Quinones->ROS e- Transfer Sulfonamides Naphthalene- Sulfonamides Enzyme Dihydropteroate Synthase (Folate) Sulfonamides->Enzyme PABA Mimicry Schiff Schiff Bases & Metal Complexes Chelation Metal Ion Starvation/Binding Schiff->Chelation Azomethine Bond Membrane Membrane Potential Collapse Schiff->Membrane Lipophilicity DNA DNA Cleavage & Lipid Peroxidation ROS->DNA Stasis Nucleotide Synthesis Arrest (Bacteriostatic) Enzyme->Stasis Chelation->Membrane

Figure 1: Distinct antimicrobial pathways of naphthalene derivatives.[1] Red paths indicate bactericidal ROS generation; Blue paths indicate enzymatic inhibition; Green/Yellow paths indicate membrane disruption and chelation.

Part 2: Comparative Efficacy Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent high-impact studies. Lower MIC values indicate higher potency.

Class A: 1,4-Naphthoquinones (Redox Cyclers)

Best for: Gram-positive infections (S. aureus, MRSA).[1]

Compound DerivativeTarget OrganismMIC (µg/mL)Mechanism Note
Juglone (5-hydroxy-1,4-NQ) S. aureus1.5 – 3.1Induces massive ROS generation; inhibits RecA repair protein [1].[1]
Plumbagin Analog (5-methoxy) M. tuberculosis12.5Lipophilic nature aids penetration of mycobacterial cell wall.[1]
2-Chloro-1,4-naphthoquinone E. coli31.25Halogenation increases stability but slightly reduces potency vs. Gram-negatives [2].[1]
Amino-NQ Derivatives S. epidermidis4 – 8Amino groups reduce host cytotoxicity while maintaining potency.[1]
Class B: Naphthalene-Sulfonamides (Metabolic Inhibitors)

Best for: Broad-spectrum coverage, often used in combination therapies.[1]

Compound DerivativeTarget OrganismMIC (µg/mL)Mechanism Note
N-(naphthalen-1-yl)sulfonamide E. coli62.5Moderate activity; acts as a PABA antagonist in folate synthesis [3].[1]
Sulfonamide-Chalcone Hybrid S. aureus7.8Dual mechanism: folate inhibition + membrane permeabilization [4].[1]
Naphthalene-Pyrazoline Sulfonamide P. aeruginosa>128 (Resistant)Generally ineffective against Pseudomonas efflux pumps without specific modification.[1]
Class C: Schiff Bases & Metal Complexes

Best for: Antifungal applications and drug-resistant bacteria (when complexed).[1]

Compound DerivativeTarget OrganismMIC (µg/mL)Mechanism Note
Naphthyl-hydrazone (Ligand only) C. albicans50 – 100Weak activity due to poor stability of the azomethine bond in vivo.[1]
Zn(II) Complex of Naphthyl-Schiff Base S. aureus< 10 Metal complexation facilitates membrane passage and disrupts respiration [5].[1]
Co(II) Complex of Naphthyl-Schiff Base A. niger (Fungus)12.5Superior antifungal activity compared to standard Nystatin in some assays [6].[1][2]

Part 3: Experimental Validation Protocols

To ensure reproducibility, the Broth Microdilution Method (CLSI M07-A10 standard) is the required protocol for validating the data above.

Protocol: Determination of MIC via Broth Microdilution[3]

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1]

  • Resazurin dye (0.01%) or TTC (for visual growth confirmation).[1]

  • DMSO (solvent for naphthalene derivatives).[1]

Workflow Logic: The hydrophobicity of naphthalene requires careful solvent management. DMSO concentration must not exceed 1% in the final well to prevent solvent toxicity artifacts.

Protocol_Workflow Stock 1. Stock Preparation Dissolve derivative in 100% DMSO (Final conc: 10 mg/mL) Dilution 2. Serial Dilution Dilute in MHB to 2x desired conc. (Ensure DMSO < 2%) Stock->Dilution Plating 4. Plating (96-well) Mix 100µL Compound + 100µL Inoculum (Final Vol: 200µL) Dilution->Plating Inoculum 3. Inoculum Prep Adjust bacteria to 0.5 McFarland Dilute 1:150 to ~10^6 CFU/mL Inoculum->Plating Incubation 5. Incubation 37°C for 16-24 hours Plating->Incubation Readout 6. Readout Add Resazurin (Blue -> Pink = Growth) Lowest Blue well = MIC Incubation->Readout

Figure 2: Standardized Broth Microdilution workflow.[1] Critical Control: DMSO concentration must remain <1% in the final assay to distinguish compound activity from solvent toxicity.

Part 4: Structure-Activity Relationship (SAR) Analysis[1][4]

Expert analysis of the chemical modifications reveals three governing rules for optimizing naphthalene antimicrobials:

  • The Lipophilicity-Toxicity Trade-off:

    • Observation: Increasing the alkyl chain length on the naphthalene ring increases lipophilicity (LogP) and bacterial uptake.

    • Constraint: Excessive lipophilicity (LogP > 5) leads to sequestration in host cell membranes, increasing cytotoxicity (hemolysis) and reducing selectivity.

    • Optimization: A LogP between 2.5 and 3.5 is ideal for systemic safety [7].

  • Electronic Effects on Quinone Redox Potential:

    • Electron-withdrawing groups (Cl, Br) at the C-2 or C-3 position of 1,4-naphthoquinones increase the redox potential, making the compound a more aggressive oxidant.[1] This correlates with lower MIC values but higher host toxicity.[1]

    • Electron-donating groups (OCH3, OH) mitigate toxicity, often preserving antibacterial efficacy while protecting eukaryotic cells [1].

  • Metal Chelation Geometry (Schiff Bases):

    • Schiff bases acting as tridentate ligands (ONO donor set) form more stable complexes with Zn(II) and Cu(II) than bidentate ligands.[1]

    • Causality: The neutralization of the metal's positive charge by the ligand increases the complex's lipophilicity (Chelation Theory), allowing it to penetrate the bacterial peptidoglycan layer more effectively than the free ligand [5].

References

  • Ravichandiran, P. et al. (2019).[3] 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation. Molecules.

  • Liu, H. et al. (2023).[3] Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. Frontiers in Microbiology.

  • Apaydın, S. & Török, M. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters.

  • Saini, A. et al. (2021). Synthesis and antibacterial evaluation of naphthalene based 1,5-benzodiazepine derivatives. Pharmaspire.[1][4]

  • Arulmurugan, S. et al. (2010). Biological Activities of Schiff Base and Its Complexes: A Review. Rasayan Journal of Chemistry.

  • Zoubi, W. (2013).[5] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry.

  • Kumari, S. et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry. International Journal of Pharmaceutical Sciences.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 1-(Naphthalen-2-yl)propan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationships (SAR) of 1-(naphthalen-2-yl)propan-2-amine (commonly referred to as PAL-287 in its (+)-isomer form). Unlike classical psychostimulants (e.g., d-amphetamine, methamphetamine) that primarily target the dopamine transporter (DAT) to induce euphoria and addiction, PAL-287 represents a class of dual dopamine/serotonin releasers .

The core value proposition of this scaffold is its ability to normalize monoaminergic signaling without inducing neurotoxicity or potent reinforcing effects. This guide compares the 2-naphthyl scaffold against 1-naphthyl isomers, N-methylated analogs, and traditional phenyl-based stimulants, providing actionable data for researchers investigating non-addictive replacement therapies.

Chemical Foundation & Structural Logic

The molecule consists of a naphthyl aromatic core attached to an isopropylamine side chain. It is effectively an amphetamine where the phenyl ring is replaced by a naphthalene system.

The Scaffold
  • Core: Naphthalene (bicyclic aromatic).

  • Linker: Propyl chain (chiral center at

    
    ).
    
  • Amine: Primary amine (essential for transporter substrate activity).

Mechanism of Action

Unlike reuptake inhibitors (e.g., cocaine) that block the transporter, these analogs are substrate-based releasers . They enter the pre-synaptic neuron via DAT/SERT/NET and trigger the reversal of the transporter flux, releasing endogenous neurotransmitters into the synapse.

Key Structural Insight: The increased steric bulk of the naphthyl ring (compared to phenyl) drastically increases affinity for the Serotonin Transporter (SERT). This balances the Dopamine (DA) release, blunting the abuse potential associated with pure DA release.

Detailed SAR Analysis

The following diagram illustrates the functional consequences of structural modifications to the 1-(naphthalen-2-yl)propan-2-amine scaffold.

SAR_Logic Scaffold 1-(Naphthalen-2-yl) propan-2-amine (Core) Mod_Ring Ring Isomerism (2-naphthyl vs 1-naphthyl) Scaffold->Mod_Ring Mod_Amine N-Methylation (Secondary Amine) Scaffold->Mod_Amine Mod_Chiral Chirality ((+) vs (-)) Scaffold->Mod_Chiral Out_SERT Increased SERT Affinity (2-naphthyl > 1-naphthyl) Mod_Ring->Out_SERT Steric fit in S1/S2 pocket Out_Tox Increased Neurotoxicity Risk (N-Methylation) Mod_Amine->Out_Tox Metabolic activation Out_Potency (+)-Isomer High Potency Mod_Chiral->Out_Potency Out_Inactive (-)-Isomer Low Potency Mod_Chiral->Out_Inactive

Figure 1: Functional impact of structural modifications on the naphthylisopropylamine scaffold.

Positional Isomerism (1- vs. 2-Naphthyl)

The position of the alkylamine chain on the naphthalene ring is critical.

  • 2-Naphthyl (PAL-287): Exhibits high affinity for SERT (

    
     nM). The linear alignment of the 2-naphthyl group allows it to fit deeply into the hydrophobic S1 binding pocket of SERT.
    
  • 1-Naphthyl: The "kinked" shape creates steric clashes within the transporter, generally reducing potency and altering the DA/5-HT selectivity ratio.

N-Methylation (The "Meth" Analog)

Adding a methyl group to the amine creates Methamnetamine (MNA) .

  • Effect: While N-methylation in the phenyl series (Amphetamine

    
     Methamphetamine) drastically increases lipophilicity and blood-brain barrier penetration, in the naphthyl series, it introduces toxicity risks.
    
  • Safety Warning: MNA has been linked to QT prolongation and potential neurotoxicity, unlike the primary amine PAL-287 which is non-neurotoxic [1, 2].

Comparative Pharmacology Guide

This section objectively compares PAL-287 with standard psychostimulants. The DA/5-HT ratio is the critical metric: a lower ratio indicates higher serotonergic activity, which correlates with lower abuse potential.

Table 1: Transporter Potency and Selectivity Profile
CompoundClassDAT

(nM)
SERT

(nM)
DA/5-HT RatioNeurotoxicity Risk
d-Amphetamine Stimulant71,765252 (High Abuse)High (DA terminals)
MDMA Entactogen74651.1 (Low Abuse)High (5-HT terminals)
PAL-287 Hybrid12.63.43.7 (Low Abuse)None Observed
Methamnetamine NPS*~15~10BalancedModerate (Cardiac/Neuro)

*NPS: New Psychoactive Substance (Recreational) Data derived from Rothman et al. and related SAR studies [3, 4]. Note: Lower


 indicates higher potency.

Analysis:

  • d-Amphetamine is highly DAT selective (Ratio 252), driving intense stimulation and addiction.

  • PAL-287 mimics the balanced ratio of MDMA (Ratio 3.7) but, crucially, lacks the neurotoxic effects associated with MDMA (long-term serotonin depletion). This makes PAL-287 a superior candidate for medication development.

Experimental Protocols

To validate these SAR claims, two primary workflows are required: Chemical Synthesis and In Vitro Release Assays.

Synthesis: Nitroalkene Reduction Route

The most reliable route for accessing 1-(naphthalen-2-yl)propan-2-amine avoids the instability of certain ketone intermediates.

  • Condensation: React 2-naphthaldehyde with nitroethane using ammonium acetate as a catalyst in glacial acetic acid (reflux, 4h).

    • Yields: 1-(naphthalen-2-yl)-2-nitroprop-1-ene.

  • Reduction: Reduce the nitroalkene using Lithium Aluminum Hydride (LiAlH4) in dry THF (reflux, 6-12h).

    • Alternative: Zn/HCl reduction can be used but often yields lower purity.

  • Purification: Acid-base extraction followed by conversion to the Hydrochloride (HCl) salt for stability.

Protocol: Synaptosomal Monoamine Release Assay

This is the industry-standard method for distinguishing releasers from reuptake inhibitors.

Objective: Measure the drug's ability to stimulate the release of


-labeled neurotransmitters from rat brain synaptosomes.

Assay_Workflow Step1 1. Tissue Preparation (Rat Caudate/Striatum) Step2 2. Synaptosome Isolation (Homogenization & Centrifugation) Step1->Step2 Step3 3. Pre-loading Incubate with [3H]-DA or [3H]-5HT (5nM, 30 min, 37°C) Step2->Step3 Step4 4. Wash Phase Remove extracellular radioligand Step3->Step4 Step5 5. Drug Challenge Add PAL-287 Analogs (Various Concentrations) Step4->Step5 Step6 6. Termination Rapid Filtration (GF/B Filters) Step5->Step6 Step7 7. Scintillation Counting Measure Retained Radioactivity Step6->Step7

Figure 2: Workflow for determining


 release potency in rat brain synaptosomes.

Data Interpretation:

  • Releasers (e.g., PAL-287): Cause a dose-dependent decrease in retained radioactivity (the drug pushes the

    
    -transmitter out).
    
  • Reuptake Inhibitors (e.g., Cocaine): Do not cause release; they only block uptake (requires a different assay setup to detect).

References

  • Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine). PubMed.[1] Available at: [Link]

  • Monoamine Releasers with Varying Selectivity for Dopamine/Norepinephrine versus Serotonin Release. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Relationship between the Serotonergic Activity and Reinforcing Effects of a Series of Amphetamine Analogs. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions. The AAPS Journal. Available at: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vivo Validation of 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of in vitro findings for the experimental compound 1-(Naphthalen-2-yl)propan-2-amine, also known as Naphthylaminopropane or PAL-287. As a compound with known potent monoamine-releasing and monoamine oxidase A (MAO-A) inhibitory properties, its translation from the benchtop to preclinical models requires a rigorous and multi-faceted approach. This document outlines a logical progression of experiments designed to assess both the efficacy and safety of this compound in living systems, comparing its potential profile to established pharmacological agents.

Introduction: The Promise and Peril of a Novel Monoamine Modulator

1-(Naphthalen-2-yl)propan-2-amine has emerged from in vitro screening as a promising candidate for conditions such as stimulant and alcohol addiction, primarily due to its action as a monoamine releasing agent.[1] Early animal studies have suggested its potential to reduce cocaine self-administration with a less pronounced stimulant effect compared to dextroamphetamine.[1] However, the journey from a petri dish to a potential therapeutic is fraught with challenges, a primary one being the predictive power of in vitro models for complex neurological and physiological responses in a whole organism.[2][3][4] The complex interplay of absorption, distribution, metabolism, and excretion (ADME), along with the intricate neural circuitry of the central nervous system (CNS), often leads to discrepancies between in vitro potency and in vivo efficacy and toxicity.[5][6]

Furthermore, research on a closely related analog, N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), has raised significant safety concerns, including observations of increased spontaneous motion, reduced motor coordination, and potential cardiotoxicity in rodents.[7][8] These findings underscore the critical need for a thorough in vivo validation process to delineate the therapeutic window and potential liabilities of 1-(Naphthalen-2-yl)propan-2-amine.

This guide will provide a roadmap for such a validation, focusing on a comparative approach against two well-characterized compounds:

  • Dextroamphetamine: A potent dopamine and norepinephrine releasing agent, serving as a classic psychostimulant comparator.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), providing a benchmark for serotonergic activity and antidepressant-like effects.

From Benchtop to Behavior: A Phased In Vivo Validation Workflow

The validation process should be conceptualized as a tiered approach, moving from basic pharmacokinetic and safety assessments to more complex behavioral models that reflect the compound's intended therapeutic application.

G cluster_0 Phase 1: Foundational In Vivo Characterization cluster_1 Phase 2: Pharmacodynamic and Efficacy Models cluster_2 Phase 3: Advanced Safety and Mechanistic Studies a Pharmacokinetic Profiling (PK) - Blood-Brain Barrier Penetration - Half-life determination b Acute Toxicity and Tolerability - Dose-range finding - Observation of overt behavioral changes a->b c Basic Neurological Assessment - Irwin Test - Rotarod Test b->c d Locomotor Activity Assessment - Open Field Test c->d Proceed if tolerable safety profile established e Models of Addiction/Reward - Conditioned Place Preference (CPP) - Intravenous Self-Administration (IVSA) d->e f Models of Depression/Anxiety - Forced Swim Test (FST) - Elevated Plus Maze (EPM) d->f g Cardiovascular Safety - Telemetry for ECG (QT interval) - Blood Pressure Monitoring f->g Evaluate if efficacy is observed i Chronic Dosing Studies - Assessment of tolerance and sensitization g->i h Neurochemical Analysis - In vivo Microdialysis h->i G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron PAL287 1-(Naphthalen-2-yl)propan-2-amine (PAL-287) VMAT2 VMAT2 PAL287->VMAT2 Reverses Transport DAT_SERT DAT/SERT/NET PAL287->DAT_SERT Reverses Transport MAO_A MAO-A PAL287->MAO_A Inhibits Vesicle Synaptic Vesicles (DA, 5-HT, NE) VMAT2->Vesicle Packaging MAO_A->Vesicle Metabolism Synapse Synaptic Cleft Vesicle->Synapse Non-vesicular Release Receptors Postsynaptic Receptors (Dopamine, Serotonin, etc.) Synapse->Receptors Increased Signaling Behavioral_Effects Behavioral Outcomes - Altered Locomotion - Rewarding Effects - Antidepressant-like Effects Receptors->Behavioral_Effects Leads to

Figure 2: Hypothesized mechanism of action for 1-(Naphthalen-2-yl)propan-2-amine.

Conclusion and Future Directions

The in vivo validation of 1-(Naphthalen-2-yl)propan-2-amine is a critical step in understanding its therapeutic potential and inherent risks. The experimental framework outlined in this guide provides a systematic and comparative approach to bridge the knowledge gap between in vitro findings and whole-organism pharmacology. By carefully assessing its pharmacokinetic profile, behavioral effects, and safety liabilities in direct comparison to established drugs, researchers can make informed decisions about the future development of this and other novel monoamine modulators. A thorough investigation, as described, is paramount to ensuring that promising in vitro discoveries are translated into safe and effective therapies for complex neuropsychiatric disorders.

References

  • Di, L., & Kerns, E. H. (2015). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Expert Opinion on Drug Discovery, 10(2), 143-155. Available from: [Link]

  • Pardridge, W. M. (2015). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. Taylor & Francis Online. Available from: [Link]

  • Murata, Y., Neuhoff, S., & Rostami-Hodjegan, A. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. The AAPS Journal, 24(1), 13. Available from: [Link]

  • Unger, M. S., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Kim, J., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Journal of Applied Toxicology, 42(9), 1536-1546. Available from: [Link]

  • Helms, H. C., et al. (2015). Blood-brain barrier models: In vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. ResearchGate. Available from: [Link]

  • Kim, J., et al. (2022). Neurotoxic and cardiotoxic effects of N-methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine) and 1-phenyl-2-pyrrolidinylpentane (prolintane). Taylor & Francis Online. Available from: [Link]

  • Perona, M. T. G., et al. (2008). Animal models of depression in dopamine, serotonin, and norepinephrine transporter knockout mice. PLoS One, 3(9), e3213. Available from: [Link]

  • Wikipedia contributors. (2023, December 28). Naphthylaminopropane. In Wikipedia, The Free Encyclopedia. Retrieved February 22, 2026, from [Link]

Sources

Comparative Technical Guide: Synthetic Pathways for 1-(Naphthalen-2-yl)propan-2-amine (PAL-287)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Naphthalen-2-yl)propan-2-amine (commonly known as PAL-287) is a non-neurotoxic monoamine releaser with high affinity for serotonin, norepinephrine, and dopamine transporters. Unlike its phenyl analogue (amphetamine), the naphthyl moiety imparts unique steric and lipophilic properties, necessitating specific synthetic considerations to minimize side reactions such as polymerization or incomplete reduction.

This guide provides a head-to-head comparison of the two most prevalent synthetic routes:

  • The Nitroalkene Route (Henry Reaction): The standard laboratory-scale method offering high precursor accessibility.

  • The Reductive Amination Route: The preferred method for scalability and "one-pot" efficiency, contingent on ketone availability.

Route Analysis

Route A: The Nitroalkene Pathway (Henry Condensation)

Best for: Laboratory scale (<100g), precursor accessibility, and step-wise characterization.

This route utilizes the Henry Reaction (nitroaldol condensation) to couple 2-naphthaldehyde with nitroethane, yielding a crystalline nitroalkene intermediate. This intermediate is subsequently reduced to the primary amine.[1][2]

Step 1: Condensation
  • Reagents: 2-Naphthaldehyde, Nitroethane, Ammonium Acetate (catalyst).

  • Solvent: Glacial Acetic Acid or Toluene.

  • Mechanism: Base-catalyzed deprotonation of nitroethane forms a nitronate anion, which attacks the aldehyde carbonyl. Dehydration follows to form the conjugated nitroalkene: 1-(naphthalen-2-yl)-2-nitroprop-1-ene .

  • Critical Control Point: The reaction must be driven to completion to avoid contaminating the reduction step with unreacted aldehyde.

Step 2: Reduction
  • Reagents: Lithium Aluminum Hydride (LAH) is the gold standard for research purity.

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Mechanism: Hydride transfer reduces the alkene double bond and the nitro group to a primary amine.

  • Operational Note: Unlike phenyl analogs, the electron-rich naphthalene ring can be susceptible to Birch-type reductions if conditions are too aggressive (e.g., Li/NH3). LAH in refluxing THF is selective for the side chain.

Route B: The Reductive Amination Pathway

Best for: Industrial scale, mild conditions, and minimizing isolation steps.

This route proceeds via the condensation of 1-(naphthalen-2-yl)propan-2-one (naphthylacetone) with ammonia, followed by in situ reduction.

Mechanism & Protocol
  • Precursor: 1-(Naphthalen-2-yl)propan-2-one.

  • Amine Source: Ammonium Acetate or anhydrous Ammonia.

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Hydrogenation (H₂/Pd-C).

  • Workflow:

    • Imine Formation: The ketone reacts with ammonia to form a transient imine (

      
      ).
      
    • Selective Reduction: NaBH₃CN selectively reduces the protonated imine (iminium ion) faster than the ketone, preventing alcohol byproducts.

  • Advantages: Avoids the handling of pyrophoric LAH. The reaction can often be run in methanol at room temperature.

Head-to-Head Comparison Data

MetricRoute A: Nitroalkene (Henry)Route B: Reductive Amination
Overall Yield 60–75%70–85%
Precursor Cost Low (2-Naphthaldehyde is cheap)High (Naphthylacetone is specialty/controlled)
Reaction Time 2 Days (Two distinct steps)1 Day (One-pot potential)
Purification Recrystallization of intermediate requiredAcid/Base extraction usually sufficient
Safety Profile High Risk: LAH is pyrophoric; Nitroalkenes are irritants.Moderate Risk: NaBH₃CN is toxic (cyanide generation).
Scalability Poor (Exotherms in LAH reduction are dangerous)Excellent (Flow chemistry compatible)

Detailed Experimental Protocols

Protocol A: Nitroalkene Synthesis (Henry Route)

Reference Standard: Adapted from Rothman et al. (2005) and standard nitrostyrene protocols.

  • Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 2-Naphthaldehyde (15.6 g, 100 mmol), Nitroethane (15 mL, ~200 mmol), and Ammonium Acetate (3.8 g, 50 mmol) to Toluene (150 mL).

  • Reflux: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (~4-6 hours).

  • Isolation: Cool the solution. The nitroalkene often crystallizes directly upon cooling. If not, remove solvent in vacuo and recrystallize from methanol/IPA.

  • Target: Yellow crystalline solid (1-(naphthalen-2-yl)-2-nitroprop-1-ene). Yield: ~85%.

Protocol B: LAH Reduction of Nitroalkene
  • Safety: Perform under inert atmosphere (Argon/Nitrogen).

  • Preparation: Suspend LAH (3.8 g, 100 mmol) in anhydrous THF (100 mL) in a 3-neck flask.

  • Addition: Dissolve the Nitroalkene (5.3 g, 25 mmol) in THF (50 mL). Add dropwise to the LAH suspension.[3] Caution: Vigorous Exotherm.

  • Reflux: After addition, reflux for 4-8 hours. The solution usually turns from yellow to grey/white.

  • Quench: Cool to 0°C. Use the Fieser method: Add 3.8 mL H₂O, then 3.8 mL 15% NaOH, then 11.4 mL H₂O.

  • Workup: Filter the granular precipitate. Acidify filtrate with HCl to form the amine salt. Recrystallize from ethanol/ether.

Visualizing the Pathways

The following diagrams illustrate the logical flow and mechanistic checkpoints for both routes.

Diagram 1: Retrosynthetic Map & Comparison

G Target Target: 1-(Naphthalen-2-yl)propan-2-amine (PAL-287) Nitroalkene Intermediate: Nitroalkene Nitroalkene->Target LAH Reduction (High Yield, Labor Intensive) Aldehyde Start A: 2-Naphthaldehyde Aldehyde->Nitroalkene Henry Condensation (-H2O) Nitroethane Reagent: Nitroethane Nitroethane->Nitroalkene Henry Condensation (-H2O) Imine Intermediate: Naphthyl-Imine Imine->Target Reductive Amination (NaBH3CN or H2/Cat) Ketone Start B: 1-(Naphthalen-2-yl)propan-2-one Ketone->Imine Condensation Ammonia Reagent: Ammonia/Ammonium Ammonia->Imine Condensation

Caption: Retrosynthetic analysis showing the convergence of the Henry Route (Left) and Reductive Amination (Right) to the target amine.

Diagram 2: Detailed Workflow of the Henry Reaction (Route A)

HenryRoute Start 2-Naphthaldehyde + Nitroethane Reflux Reflux w/ Dean-Stark (Remove H2O) Start->Reflux Catalyst Cat: NH4OAc Solvent: Toluene Catalyst->Reflux Crystallize Cool & Crystallize (Isolate Nitroalkene) Reflux->Crystallize Addition Dropwise Addition (Control Exotherm) Crystallize->Addition Dissolve in THF ReductionSetup Suspend LAH in THF (Inert Atm) ReductionSetup->Addition Quench Fieser Workup (H2O / NaOH / H2O) Addition->Quench Reflux 4h SaltFormation Acidify (HCl gas) & Recrystallize Quench->SaltFormation Filter Solids Final PAL-287 HCl Salt SaltFormation->Final

Caption: Step-by-step experimental workflow for the Henry Reaction pathway, highlighting critical safety steps during reduction.

References

  • Rothman, R. B., Blough, B. E., et al. (2005). "N-Substituted Benztropine Analogs as Cocaine Therapeutics." Journal of Pharmacology and Experimental Therapeutics. (Establishes the pharmacological profile and synthesis of PAL-287).

  • PubChem. (n.d.).[4] "1-(Naphthalen-2-yl)propan-2-amine Compound Summary." National Library of Medicine. (Verification of chemical structure and identifiers).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for reductive amination applicable to Route B).

  • Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships." Handbook of Psychopharmacology. (Foundational text on the Henry reaction for phenyl/naphthyl-isopropylamines).

Sources

Reproducibility of the biological effects of 1-(Naphthalen-2-yl)propan-2-amine across different labs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Reproducibility Crisis in Psychopharmacology: Reproducibility in the study of non-neurotoxic monoamine releasers like PAL-287 (1-(Naphthalen-2-yl)propan-2-amine) often fails not due to biological variance, but due to inconsistent chemical characterization and assay stoichiometry.

PAL-287 is a unique tool compound: a substrate-type releaser at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters that mimics the therapeutic neurochemistry of MDMA without its long-term neurotoxicity. However, literature values for its potency vary by orders of magnitude between labs.

This guide establishes the "Rothman-Baumann Standard" —a set of benchmarks derived from the foundational work of the NIDA Intramural Research Program—to ensure your data is valid, comparable, and publishable.

Chemical Identity & The Enantiomer Trap

The single most common source of experimental failure with PAL-287 is treating the compound as a generic commodity. PAL-287 possesses a chiral center.

  • The Racemate (±): Often sold cheaply. Contains 50% (S)-isomer (active) and 50% (R)-isomer (less active/inactive).[1]

  • The Eutomer (S)-(+): The biologically active form responsible for the nanomolar affinity reported in high-impact literature.

  • The Distomer (R)-(-): Significantly less potent.

Critical Reproducibility Check: If your EC50 values for Dopamine release are >50 nM, you are likely working with a degraded sample, a salt-form mismatch (free base vs. HCl), or a racemic mixture when you intended to use the pure isomer.

Table 1: Chemical Benchmarks for PAL-287
ParameterSpecificationImpact on Reproducibility
IUPAC Name 1-(Naphthalen-2-yl)propan-2-amineConfirm positional isomer (1-naphthyl vs 2-naphthyl). 2-naphthyl is PAL-287.[2]
Key Isomer (S)-(+)-isomer The (S)-isomer is approx. 2-10x more potent than the (R) at DAT/NET.
Salt Form Hydrochloride (HCl)Free base is an oil and difficult to weigh accurately for <10 mg dosing.
Solubility Water/Saline (up to 10 mg/mL)Avoid DMSO in functional uptake assays if possible; it can perturb membrane fluidity.

Comparative Pharmacology: The "Fingerprint"

To validate your assay, you must run PAL-287 alongside known comparators. If your MDMA or Methamphetamine controls do not match historical values, your PAL-287 data is invalid.

Table 2: Transporter-Mediated Release Potency (EC50 in nM)

Data represents the concentration required to release 50% of pre-loaded [3H]-neurotransmitter from rat brain synaptosomes.

CompoundSERT (5-HT)DAT (DA)NET (NE)Selectivity ProfileNeurotoxicity Risk
PAL-287 3.4 nM 12.6 nM 11.1 nM Balanced / SERT-DominantLow/None
MDMA 58 nM185 nM95 nMSERT > NET > DATHigh (5-HT depletion)
Methamphetamine 1950 nM24.5 nM12.3 nMNET ≈ DAT >>> SERTHigh (DA/5-HT depletion)
Amphetamine 1765 nM24.8 nM7.1 nMNET > DAT >>> SERTModerate

Reference Grounding: The values for PAL-287 are derived from Rothman et al. (2005) and Baumann et al. (2007). Note the extreme potency of PAL-287 at SERT (3.4 nM) compared to Methamphetamine (1950 nM). This specific ratio is the defining biological signature of PAL-287.

Mechanism of Action: Visualization

Understanding how PAL-287 works is prerequisite to designing the assay. Unlike cocaine (a blocker), PAL-287 is a substrate .[3] It must be transported into the neuron to trigger the reversal of the transporter.

MOA PAL PAL-287 (Extracellular) SERT SERT/DAT Transporter PAL->SERT Binds as Substrate Cyto_PAL PAL-287 (Cytosolic) SERT->Cyto_PAL Translocation Efflux Reverse Transport (Efflux) SERT->Efflux Transporter Reversal Cyto_PAL->SERT Phosphorylation/Conformational Change VMAT VMAT2 (Vesicle) Cyto_PAL->VMAT Weak Interaction (Unlike Amph) Pool Cytosolic NT Pool Pool->SERT NT binds internal site Release Neurotransmitter Release Efflux->Release

Figure 1: Mechanism of Action. PAL-287 acts as a substrate, entering the cell and triggering transporter reversal (efflux).[3] Unlike Amphetamine, it has lower affinity for VMAT2, contributing to its lack of neurotoxicity.

Validated Experimental Protocol: Synaptosomal Release Assay

Objective: Measure the ability of PAL-287 to induce the release of [3H]-transmitters. Why this protocol? This method uses reserpine to block vesicular storage. This ensures that any release measured is strictly due to transporter reversal (the mechanism of PAL-287), not vesicular leakage.

Phase 1: Tissue Preparation (The "Rothman" Method)
  • Dissection: Rapidly dissect rat caudate nucleus (for DAT) and whole brain minus caudate/cerebellum (for SERT/NET).

  • Homogenization:

    • Buffer: 0.32 M Sucrose (ice-cold).

    • Tool: Teflon-glass homogenizer (10 strokes, 800 rpm).

    • Critical: Keep temperature < 4°C to prevent transporter degradation.

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min (remove debris/nuclei).

    • Spin 2: Supernatant at 17,500 x g for 20 min (pellet contains synaptosomes).

  • Resuspension: Resuspend pellet in Krebs-Phosphate buffer.

Phase 2: The Release Assay Workflow

Protocol cluster_details Critical Reagents Step1 1. Pre-Load Step2 2. Wash Step1->Step2 Remove free [3H] Step3 3. Release Phase Step2->Step3 Add PAL-287 Step4 4. Termination Step3->Step4 Vacuum Filtration Step5 5. Quantification Step4->Step5 Scintillation Counting R1 1nM [3H]-MPP+ (DAT/NET) 5nM [3H]-5-HT (SERT) R2 1µM Reserpine (Blocks VMAT) R3 BSA (1 mg/mL) (Prevents sticking)

Figure 2: Workflow for Synaptosomal Release Assay. Note the inclusion of Reserpine in the buffer is non-negotiable for specificity.

Step-by-Step Methodology:
  • Pre-Loading: Incubate synaptosomes with radioligand ([3H]-MPP+ for DA/NE or [3H]-5-HT for Serotonin) for 1 hour at 25°C.

    • Note: [3H]-MPP+ is used for DAT/NET because it is not metabolized by MAO, reducing noise.

  • Reserpine Block: Ensure the incubation buffer contains 1 µM Reserpine .[4] This depletes vesicular pools, forcing the assay to measure only membrane transporter function.

  • Wash: Centrifuge and wash to remove free radioligand.

  • Release Challenge: Aliquot synaptosomes into tubes containing various concentrations of PAL-287 (0.1 nM to 10,000 nM).

  • Incubation: Incubate for 5 to 30 minutes (optimize for your specific signal-to-noise ratio).

  • Termination: Rapidly filter through Whatman GF/B filters soaked in PEI (polyethyleneimine) to trap synaptosomes.

  • Calculation:

    • Release = (CPM in filtrate) / (Total CPM loaded).

    • Normalize to "Total Release" (using Tyramine or high-dose Methamphetamine as a positive control).

Troubleshooting & Quality Control

Symptom: Low potency at SERT (EC50 > 20 nM).

  • Cause: Oxidation of the naphthyl ring or use of the (R)-isomer.

  • Fix: Verify purity via HPLC. Ensure fresh stock solutions (made daily).

Symptom: High background release in controls.

  • Cause: Synaptosomes are damaging/leaking.

  • Fix: Reduce homogenization speed. Ensure all steps prior to incubation are at 4°C.

Symptom: Inconsistent IC50 vs EC50.

  • Clarification: Uptake inhibition (IC50) and Release (EC50) are different.[4] PAL-287 is a releaser.[5][3][6][7] Its IC50 for uptake inhibition will be similar to its EC50 for release, but release assays are more physiologically relevant for this compound class.

References

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007). Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions.[6][7] The AAPS Journal, 9(1), E1–E10.[6][7]

  • Rothman, R. B., et al. (2005). Development of a Rationally Designed, Low Abuse Potential, Biogenic Amine Releaser That Suppresses Cocaine Self-Administration.[6][7] Journal of Pharmacology and Experimental Therapeutics, 313(3), 1361–1369.[7]

  • Baumann, M. H., et al. (2007). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings.[8][9] Psychopharmacology, 189(4), 407-424.[8][9]

  • Baumann, M. H., & Rothman, R. B. (2009). Neural mechanisms of action of 'bath salts' and other emerging designer drugs. Neuropsychopharmacology. (Contextual reference for protocols).

Sources

Safety Operating Guide

Operational Disposal Guide: 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

1-(Naphthalen-2-yl)propan-2-amine (also known as


-Naphthylisopropylamine or PAL-287 analogs) is a research chemical possessing a naphthalene ring structure coupled with an amine tail. This structural duality dictates its disposal pathway: the naphthalene moiety presents aquatic toxicity and potential carcinogenicity risks , while the amine group introduces basicity and reactivity with oxidizers .

Core Directive: This compound must never be discharged into municipal water systems (drains) or standard trash. It requires high-temperature incineration via a licensed hazardous waste contractor.

Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Class Aromatic Amine / Naphthalene DerivativeSegregate from acids and oxidizers.
Physical State Solid (typically HCl or fumarate salt)Dust inhalation hazard; requires N95/P100 or fume hood.
Aquatic Toxicity High (Category 1) Zero-tolerance for drain disposal.
Reactivity Incompatible with Strong Acids/OxidizersDo not mix with nitric acid or peroxides in waste streams (Fire/Explosion risk).
RCRA Status Non-Listed (Generator Knowledge applies)Treat as Hazardous Waste (Toxic/Irritant) .

Disposal Decision Workflow

The following logic gate ensures compliant segregation and packaging.

DisposalWorkflow Start Waste Generation: 1-(Naphthalen-2-yl)propan-2-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure substance, contaminated gloves, paper) StateCheck->SolidPath LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath SharpsCheck Contains Sharps? (Needles, broken glass) SolidPath->SharpsCheck SolventCheck Identify Solvent Base LiquidPath->SolventCheck SharpsBin Puncture-Proof Sharps Container (Label: Sharps + Chem Contaminated) SharpsCheck->SharpsBin Yes DoubleBag Double Bag (6-mil Poly) or Wide-Mouth HDPE Jar SharpsCheck->DoubleBag No Halogen Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogen Labeling Apply Hazardous Waste Label: 'Toxic, Irritant, Marine Pollutant' SharpsBin->Labeling DoubleBag->Labeling StreamA Stream A: Halogenated Organic Waste Halogen->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste Halogen->StreamB No StreamA->Labeling StreamB->Labeling

Figure 1: Decision logic for segregating amine-based research chemicals. Note the strict separation of halogenated and non-halogenated liquid streams to prevent cross-contamination charges from disposal vendors.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure chemicals, weighing boats, contaminated PPE (gloves), and spill cleanup materials.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum. Avoid glass for solids to prevent breakage during compaction/transport.

  • Bagging:

    • Place the material inside a clear 6-mil polyethylene bag.

    • Twist and tape the neck of the bag (Gooseneck seal).

    • Place this bag into the secondary HDPE container.

  • Labeling:

    • Chemical Name: Write fully: "1-(Naphthalen-2-yl)propan-2-amine solid waste."

    • Hazards: Check "Toxic" and "Environmental Hazard."

    • pH: Mark as "Basic/Alkaline" (if required by local vendor).

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste containing the amine.

CRITICAL SAFETY WARNING: Do not mix amine waste with acid waste streams. The heat of neutralization can pressurize containers, and specific mixtures (e.g., with Nitric Acid) can be explosive.

  • Segregation: Determine the primary solvent.

    • If dissolved in Methanol/Ethanol/DMSO: Use Non-Halogenated Organic waste stream.

    • If dissolved in Dichloromethane (DCM)/Chloroform: Use Halogenated Organic waste stream.

  • pH Check: If the solution was acidified during an experiment (e.g., HCl salt formation), check pH. If pH < 2, it is a Corrosive Acid waste. If pH > 12, it is a Corrosive Base waste.

    • Best Practice: Do not attempt to neutralize in the waste container. Dispose of it based on its current pH and solvent properties.

  • Container: Use standard safety cans or amber glass jugs with vented caps (to prevent pressure buildup from volatile solvents).

Protocol C: Empty Container Management (The "RCRA Empty" Rule)

Glass vials or bottles that held the pure substance must be triple-rinsed before disposal in glass trash, unless the compound is deemed "Acutely Hazardous" (P-listed equivalent).

  • Rinse: Triple rinse the empty vial with a compatible solvent (e.g., Methanol).

  • Collect Rinsate: Pour the methanol rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the drain.

  • Deface: Cross out the label on the empty vial.

  • Disposal: Place the triple-rinsed, defaced vial in the "Broken Glass/Puncture" bin.

Emergency Spill Response (SWIMS)

For spills < 100g/100mL inside a laboratory setting.

StepActionTechnical Rationale
S topStop the work. Alert immediate personnel.Prevents cross-contamination.
W arnPost "Do Not Enter" signage.Naphthalene derivatives can sublime; inhalation risk.
I solateClose fume hood sash. Turn off heat sources.Contains vapors; removes ignition sources (amines can be flammable).
M inimizeWear PPE: Nitrile gloves (double) , Lab coat, Safety goggles.Nitrile provides good short-term protection against amines.
S orbLiquids: Cover with vermiculite or polypropylene pads.Solids: Dampen a paper towel with water (to prevent dust) and wipe gently.DO NOT use a vacuum cleaner (generates aerosol dust).

Disposal of Spill Debris: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with 1-(Naphthalen-2-yl)propan-2-amine."

Regulatory Compliance & Documentation

Waste Coding (US EPA/RCRA Context)

While 1-(Naphthalen-2-yl)propan-2-amine is not explicitly P- or U-listed under this specific name, "Generator Knowledge" requires us to classify it based on its components:

  • Naphthalene (U165): Toxic waste.[1]

  • Characteristic Ignitability (D001): If in flammable solvent.

  • Characteristic Corrosivity (D002): If pH > 12.5 (free base form).

Recommended Waste Tag Description:

"Non-Halogenated Organic Waste. Contains: 1-(Naphthalen-2-yl)propan-2-amine (<5%), Methanol (95%). Hazard: Flammable, Toxic, Irritant."

Chain of Custody

Maintain a logbook entry for the mass disposed. This is critical for DEA-controlled substance analogs or internal inventory tracking to prove the material was destroyed and not diverted.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (n.d.). Compound Summary: Naphthalen-2-ylpropan-2-amine. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[2][Link][4]

Sources

Comprehensive Safety and Handling Guide for 1-(Naphthalen-2-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-(Naphthalen-2-yl)propan-2-amine in a laboratory setting. The following protocols are based on established best practices for handling structurally related aromatic amines and naphthalene-containing compounds, given the absence of a specific Safety Data Sheet (SDS) for this particular molecule. The principle of treating chemicals of unknown toxicity with a high degree of caution is paramount.

Hazard Analysis and Risk Assessment

Due to its chemical structure, a naphthalene ring coupled with a secondary amine, 1-(Naphthalen-2-yl)propan-2-amine is presumed to share hazards with related compounds. Naphthalene itself is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Aromatic amines are a class of compounds known for their potential toxicity, including skin sensitization and carcinogenicity.[3][4][5] Therefore, a thorough risk assessment is mandatory before any handling.

Assumed Hazards:

  • Carcinogenicity: Suspected to cause cancer.[1][4][5]

  • Acute Toxicity: Potentially harmful if swallowed or in contact with skin.[1][4][5]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[7]

  • Aquatic Toxicity: Assumed to be toxic to aquatic life with long-lasting effects.[1][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling 1-(Naphthalen-2-yl)propan-2-amine.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 standards.
Face ShieldTo be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[8]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.[8][9][10]
Body Protection Laboratory CoatA flame-retardant Nomex® or similar lab coat should be worn and fully buttoned to protect against minor splashes and spills.[8]
Chemical-resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.[10]
Respiratory Protection NIOSH-approved RespiratorA respirator with an appropriate cartridge for organic vapors should be used if working outside of a fume hood or if there is a risk of aerosol generation.[8][11]
Glove Selection and Use:

The selection of appropriate gloves is critical. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[8] For prolonged handling or in situations with a high risk of splashes, consider double-gloving. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times if available for similar compounds.

Safe Handling Workflow

Adherence to a strict procedural workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Conduct Risk Assessment ppe_check Inspect and Don PPE prep->ppe_check fume_hood Verify Fume Hood Functionality ppe_check->fume_hood weigh Weigh Compound in Fume Hood fume_hood->weigh Begin Experiment dissolve Dissolve/React in Closed System weigh->dissolve transfer Transfer using Secondary Containment dissolve->transfer decontaminate Decontaminate Work Area transfer->decontaminate Complete Experiment waste_disposal Dispose of Waste in Labeled Containers decontaminate->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe handling workflow for 1-(Naphthalen-2-yl)propan-2-amine.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response Plan

cluster_actions Immediate Actions exposure Exposure Event remove Remove Contaminated Clothing exposure->remove flush Flush Affected Area (15 min) remove->flush seek_medical Seek Immediate Medical Attention flush->seek_medical sds Provide SDS of Related Compound to Medical Personnel seek_medical->sds

Caption: Emergency response plan for personal exposure.

  • In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek immediate medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[12][13] Get medical attention immediately.

  • If inhaled: Move the person into fresh air.[4][14] If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] Seek immediate medical attention.[6]

Spill Management
  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent, such as sand or vermiculite, and place it in a sealed container for disposal.[15]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of all contaminated materials as hazardous waste.[15]

Disposal Plan

All waste containing 1-(Naphthalen-2-yl)propan-2-amine must be treated as hazardous waste.

Waste TypeContainerLabeling
Solid Waste A designated, sealed, and properly labeled hazardous waste container."Hazardous Waste," the full chemical name "1-(Naphthalen-2-yl)propan-2-amine," and the approximate quantity.
Liquid Waste A designated, sealed, and leak-proof hazardous waste container."Hazardous Waste," the full chemical name "1-(Naphthalen-2-yl)propan-2-amine," the solvent(s), and the approximate concentrations.
Contaminated PPE A designated, sealed hazardous waste bag or container."Hazardous Waste - Contaminated PPE."

Dispose of all hazardous waste through your institution's designated hazardous waste management program.[15] Do not dispose of this chemical down the drain or in the regular trash.[15]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Chemical Safety | Personal Protective Equipment (PPE). (2024, September 6). Eurofins Scientific.
  • SAFETY DATA SHEET - Naphthalene. (2025, September 27). Sigma-Aldrich.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - N-Phenyl-1-naphthylamine. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 8-Amino-2-naphthol. (2025, December 19). Fisher Scientific.
  • Chemical Hazard PPE & How to Protect Workers From Poisons. (2026, January 15). DuraLabel.
  • SAFETY DATA SHEET - N-(naphthalen-2-yl)hydroxylamine. (n.d.). Enamine.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Naphthalen-1-yl)propan-1-amine. (n.d.). Benchchem.
  • 1-Naphthylamine - Safety Data Sheet. (2015, February 28).
  • 1-Naphthylamine - SAFETY DATA SHEET. (2024, April 30).
  • 1-(Naphthalen-1-YL)propan-2-amine. (n.d.). PubChem.
  • Standard Operating Procedures. (n.d.). iGEM.
  • Naphthalene: incident management. (2014, July 15). GOV.UK.
  • NAPHTHALENE. (2024, March 20). Elemental Microanalysis.
  • 4960-23-0|N-(Propan-2-yl)naphthalen-1-amine. (n.d.). BLDpharm.
  • 2-(Naphthalen-1-yl)propan-2-amine - Publications - Abstract Sifter. (2025, October 15). EPA.
  • 2-(Naphthalen-1-yl)propan-2-amine Properties. (2025, October 15). EPA.
  • 2-Methyl-1-(naphthalen-2-yl)propan-2-amine. (n.d.). Pharmaffiliates.
  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (n.d.). ATSDR.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.